(Rac)-Zevaquenabant
Description
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Properties
IUPAC Name |
(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIJZHFEOSWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-Zevaquenabant: A Dual-Target Inhibitor for the Attenuation of Hepatic Stellate Cell Activation and Liver Fibrosis
(An In-depth Technical Guide for Researchers and Drug Development Professionals)
Introduction:
(Rac)-Zevaquenabant, also known as MRI-1867, is an investigational small-molecule drug that has demonstrated significant anti-fibrotic effects in preclinical models of liver disease.[1] As a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS), Zevaquenabant presents a novel, dual-target approach to mitigating the progression of liver fibrosis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its role in modulating the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.
Core Mechanism of Action: A Two-Pronged Attack on Liver Fibrosis
The therapeutic potential of this compound in liver fibrosis stems from its ability to simultaneously inhibit two key pathways implicated in the disease's pathogenesis: the endocannabinoid system via CB1 receptor antagonism and the inflammatory cascade through iNOS inhibition.
Cannabinoid Receptor 1 (CB1R) Antagonism and Hepatic Stellate Cell Quiescence
The activation of hepatic stellate cells is a central event in the development of liver fibrosis. Upon liver injury, quiescent, vitamin A-storing HSCs transdifferentiate into proliferative, contractile, and extracellular matrix (ECM)-producing myofibroblasts. The endocannabinoid system, particularly through the CB1 receptor, has been identified as a significant driver of this profibrotic transformation.
This compound, as a potent CB1 receptor inverse agonist, is proposed to counteract this process by:
-
Blocking Endocannabinoid-Mediated HSC Activation: Endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) are upregulated in liver injury and directly stimulate HSCs through CB1 receptors, promoting their activation. Zevaquenabant competitively blocks these receptors, thereby preventing downstream signaling that leads to HSC proliferation and collagen synthesis.
-
Promoting HSC Apoptosis: CB1 receptor activation has been shown to have anti-apoptotic effects on activated HSCs. By antagonizing this receptor, Zevaquenabant may facilitate the natural elimination of activated HSCs, a crucial step in the resolution of fibrosis.
-
Reducing Pro-inflammatory Cytokine Production: The activation of CB1 receptors on various liver cells, including HSCs and immune cells, can lead to the production of pro-inflammatory cytokines that further perpetuate liver injury and fibrosis. Zevaquenabant's blockade of CB1R can help to dampen this inflammatory response.
Inducible Nitric Oxide Synthase (iNOS) Inhibition and Attenuation of Inflammatory Stress
Chronic inflammation is a key driver of liver fibrosis. Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO has complex roles in the liver, excessive iNOS activity is generally considered detrimental, contributing to oxidative stress and cellular damage.
The iNOS inhibitory activity of this compound contributes to its anti-fibrotic effects by:
-
Reducing Oxidative and Nitrative Stress: High levels of NO produced by iNOS can react with superoxide to form peroxynitrite, a potent and damaging oxidant. This oxidative stress can directly damage hepatocytes and activate HSCs. By inhibiting iNOS, Zevaquenabant reduces the production of these harmful reactive nitrogen species.
-
Modulating Inflammatory Cell Infiltration: iNOS-derived NO can act as a signaling molecule that influences the recruitment and activity of inflammatory cells in the liver. Inhibition of iNOS may therefore help to reduce the overall inflammatory infiltrate that drives fibrosis.
Quantitative Data
While preclinical studies have demonstrated the in vivo efficacy of this compound in animal models of liver fibrosis, specific quantitative data on its direct effects on hepatic stellate cells from in vitro studies are not yet extensively published. The following table summarizes the known characteristics of the compound.
| Parameter | Value | Reference |
| Drug Name | This compound (MRI-1867) | [1] |
| Mechanism of Action | Peripherally selective CB1 receptor inverse agonist and iNOS inhibitor | [1][2] |
| Therapeutic Target | Liver Fibrosis | [2] |
Experimental Protocols
Experimental Workflow for Assessing this compound's Effect on HSC Activation
Caption: A typical experimental workflow to evaluate the in vitro effects of this compound on HSCs.
Signaling Pathways
The dual mechanism of action of this compound targets key signaling pathways involved in hepatic stellate cell activation.
Signaling Pathway of CB1 Receptor Antagonism in Hepatic Stellate Cells
Caption: Zevaquenabant blocks endocannabinoid-induced profibrotic signaling in HSCs.
Signaling Pathway of iNOS Inhibition in the Liver Microenvironment
Caption: Zevaquenabant reduces inflammatory stress by inhibiting iNOS.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of liver fibrosis due to its innovative dual mechanism of action targeting both the CB1 receptor and iNOS. By inhibiting these key pathways, Zevaquenabant has the potential to halt the progression of fibrosis by preventing the activation of hepatic stellate cells and reducing the inflammatory and oxidative stress that drives liver injury.
Future research should focus on elucidating the direct effects of this compound on human hepatic stellate cells in vitro to provide more detailed mechanistic insights and quantitative data. Further clinical evaluation will be crucial to determine the safety and efficacy of this compound in patients with chronic liver disease. The development of peripherally restricted inhibitors like Zevaquenabant, which avoid the neuropsychiatric side effects of earlier generations of CB1 receptor antagonists, marks a significant advancement in the pursuit of effective anti-fibrotic therapies.
References
(Rac)-Zevaquenabant: A Technical Overview of its Dual CB1R/iNOS Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally selective, third-generation antagonist of the cannabinoid receptor 1 (CB1R) with the unique property of also inhibiting inducible nitric oxide synthase (iNOS).[1] This dual-target mechanism of action positions Zevaquenabant as a promising therapeutic candidate for a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, and obesity.[1] By simultaneously blocking the pro-fibrotic and metabolic dysregulating effects of CB1R activation and the inflammatory and cytotoxic consequences of excessive iNOS activity, Zevaquenabant offers a multi-pronged approach to disease modification. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, including its quantitative data, the experimental protocols used for its characterization, and a visualization of the relevant signaling pathways.
Quantitative Pharmacological Data
The dual antagonist activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data for its interaction with both CB1R and iNOS.
| Target | Parameter | Value | Reference Compound |
| Cannabinoid Receptor 1 (CB1R) | Kᵢ (binding affinity) | 5.7 nM | - |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibitory Concentration | 1 - 10 µM | Rimonabant (no inhibition up to 100 µM) |
Experimental Protocols
The characterization of this compound's dual antagonist properties involved specific and well-established experimental methodologies.
CB1 Receptor Binding Assay (Competitive Radioligand Binding)
The binding affinity of this compound for the CB1 receptor was determined using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
Radioligand: [³H]-SR141716A (a known CB1R antagonist).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand ([³H]-SR141716A) is incubated with the CB1R-expressing cell membrane preparations in the presence of increasing concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter after the addition of a scintillation cocktail.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC₅₀ value (the concentration of Zevaquenabant that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Inducible Nitric Oxide Synthase (iNOS) Activity Assay (Griess Assay)
The inhibitory activity of this compound on iNOS was assessed by measuring the production of nitric oxide (NO), which is readily oxidized to nitrite. The Griess assay is a colorimetric method for the detection of nitrite.
Objective: To determine the inhibitory effect of this compound on iNOS activity.
Materials:
-
Cell lysates from cells stimulated to express iNOS (e.g., RAW 264.7 macrophages treated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)).
-
Test compound: this compound at various concentrations.
-
L-arginine (the substrate for iNOS).
-
NADPH (a cofactor for iNOS).
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer.
-
Sodium nitrite standard solutions.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Enzyme Reaction: The iNOS-containing cell lysates are incubated with L-arginine and NADPH in the presence of various concentrations of this compound.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 1-2 hours at 37°C).
-
Griess Reaction: After the incubation, the Griess reagent is added to the reaction mixture.
-
Color Development: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a magenta-colored azo dye, which is the product of the reaction between nitrite and the Griess reagent.
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 540 nm.
-
Quantification: The concentration of nitrite produced is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
-
Data Analysis: The percentage of iNOS inhibition by this compound is calculated by comparing the amount of nitrite produced in the presence of the compound to the amount produced in the control (vehicle-treated) samples.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: CB1 Receptor Signaling Antagonism by Zevaquenabant.
Caption: iNOS Signaling Inhibition by Zevaquenabant.
Caption: Experimental Workflows for Zevaquenabant Characterization.
Conclusion
This compound represents a significant advancement in the development of peripherally acting CB1R antagonists. Its novel dual-target action, inhibiting both CB1R and iNOS, provides a robust rationale for its investigation in complex multifactorial diseases where both pathways are implicated. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals interested in the pharmacology of this promising compound. Further research will continue to elucidate the full therapeutic potential of this compound and its place in the treatment of fibrotic and metabolic disorders.
References
(Rac)-Zevaquenabant: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted, dual-target inhibitor of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis pathway, and its mechanism of action, designed for professionals in the field of drug discovery and development. Zevaquenabant is under investigation for its therapeutic potential in treating conditions such as liver fibrosis, chronic kidney disease, and various metabolic disorders.[3][4]
Chemical Structure and Properties
This compound is a synthetic small molecule belonging to the 3,4-diarylpyrazoline class of compounds. Its chemical formula is C₂₅H₂₁ClF₃N₅O₂S, with a molecular weight of 547.98 g/mol .[5] The systematic IUPAC name for the (S)-enantiomer is (4S)-N-(1-Aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N′-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide.[3] The racemic mixture contains both the (S) and (R) enantiomers. The structure features a central dihydropyrazole ring substituted with a 4-chlorophenyl group at the 5-position and a phenyl group at the 4-position. An N-aminoethylidene-N'-sulfonylcarboximidamide moiety is attached at the 2-position of the pyrazole ring.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₁ClF₃N₅O₂S | [5] |
| Molecular Weight | 547.98 g/mol | [5] |
| CAS Number | 1610420-28-4 | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [6] |
| CB1R Binding Affinity (Ki) | 5.7 nM | [1][2] |
| Solubility in DMSO | 50 mg/mL (91.24 mM) | [7] |
Synthesis Pathway
The synthesis of this compound is achieved through a multi-step process as detailed in the work by Iyer et al. (2017). The core of the synthesis involves the construction of the 3,4-diarylpyrazoline scaffold followed by the introduction of the sulfonylcarboximidamide side chain.
The general synthetic approach begins with a Claisen-Schmidt condensation to form a chalcone, which then undergoes a cyclization reaction with a hydrazine derivative to form the pyrazoline ring. Subsequent functional group manipulations lead to the final product.
Experimental Protocols
The following are generalized experimental protocols based on the synthesis of related 3,4-diarylpyrazolinecarboximidamides.
Step 1: Synthesis of the Chalcone Intermediate To a stirred solution of 4-chlorobenzaldehyde and acetophenone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until the precipitation of the chalcone is complete. The solid is then filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of the Pyrazoline Intermediate The chalcone intermediate is dissolved in glacial acetic acid, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice water, and the precipitated pyrazoline is collected by filtration, washed with water, and dried.
Step 3 & 4: Formation of the Sulfonylurea Intermediate The pyrazoline intermediate is dissolved in a suitable aprotic solvent like dichloromethane. A phosgene equivalent (e.g., triphosgene) is added, followed by the addition of a base such as triethylamine. After stirring, a solution of 4-(trifluoromethyl)benzenesulfonamide in the same solvent is added, and the reaction is stirred until completion. The product is isolated by aqueous workup and purified by column chromatography.
Step 5: Synthesis of this compound The sulfonylurea intermediate is dissolved in a polar aprotic solvent such as dimethylformamide. A base (e.g., sodium hydride) is added, followed by the addition of acetamidine hydrochloride. The reaction mixture is stirred at an elevated temperature for several hours. The final product is isolated by extraction and purified by chromatography.
Mechanism of Action and Signaling Pathway
This compound functions as a dual-target inhibitor, acting as an inverse agonist at the cannabinoid receptor type 1 (CB1R) and as an inhibitor of inducible nitric oxide synthase (iNOS). This dual mechanism is believed to contribute to its therapeutic effects, particularly in fibrotic diseases.
CB1R Inverse Agonism: CB1 receptors, when activated by endocannabinoids, are implicated in pro-fibrotic signaling pathways. By acting as an inverse agonist, Zevaquenabant not only blocks the receptor but also reduces its basal activity, leading to the downregulation of these pathways.
iNOS Inhibition: iNOS is an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli. Excessive NO production by iNOS can lead to oxidative stress and tissue damage, contributing to the progression of fibrosis. Zevaquenabant inhibits iNOS activity, thereby reducing the production of harmful reactive nitrogen species.
The synergistic effect of CB1R inverse agonism and iNOS inhibition is thought to be more effective in mitigating fibrosis than targeting either pathway alone.
Conclusion
This compound is a promising therapeutic candidate with a unique dual mechanism of action. Its ability to simultaneously modulate the endocannabinoid system and inhibit inflammatory pathways makes it a subject of significant interest for the treatment of fibrotic and metabolic diseases. The synthetic pathway, while multi-stepped, is based on well-established chemical transformations, allowing for its preparation and further derivatization for structure-activity relationship studies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Item - Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
(Rac)-Zevaquenabant: A Comprehensive Technical Guide to its Pharmacokinetics and Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as S-MRI-1867, is a third-generation, peripherally restricted, orally bioavailable small molecule that functions as a dual inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This unique polypharmacological profile has positioned it as a promising therapeutic candidate for a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, and idiopathic pulmonary fibrosis.[1][2] Its peripheral selectivity is a key design feature aimed at mitigating the central nervous system (CNS)-mediated side effects that led to the withdrawal of first-generation CB1R antagonists.[3] This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing its mechanism of action.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound (S-MRI-1867) have been characterized across multiple preclinical species, demonstrating moderate bioavailability and moderate to low plasma clearance.[4]
In Vitro ADME Characteristics
A summary of the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of S-MRI-1867 is presented below.
| Parameter | Species | Value |
| Aqueous Solubility | - | < 1 µg/mL |
| Plasma Protein Binding | Human, Mouse, Rat, Dog, Monkey | >99% |
| Metabolic Stability (Liver Microsomes) | Human, Mouse, Rat, Dog, Monkey, Minipig | Moderate to High |
| Metabolic Stability (Liver Cytosol) | Human, Mouse, Rat, Dog, Monkey | Stable |
| Minipig | Moderately Stable | |
| Permeability (Caco-2) | - | High |
| P-gp Efflux Ratio | - | 2.5 |
| Data sourced from: Biomedicine & Pharmacotherapy, 2023.[4] |
In Vivo Pharmacokinetics
Pharmacokinetic parameters of S-MRI-1867 were determined in mice, rats, dogs, and monkeys following intravenous and oral administration.
| Species | Dose (mg/kg) | Route | CLp (mL/min/kg) | Vdss (L/kg) | T1/2 (h) | F (%) |
| Mouse | 1 | IV | 25.3 | 4.8 | 2.6 | - |
| 3 | PO | - | - | 3.1 | 60 | |
| Rat | 1 | IV | 15.1 | 3.9 | 3.0 | - |
| 3 | PO | - | - | 4.2 | 45 | |
| Dog | 0.5 | IV | 4.5 | 3.1 | 8.0 | - |
| 1 | PO | - | - | 7.5 | 21 | |
| Monkey | 0.5 | IV | 2.8 | 2.2 | 9.1 | - |
| 1 | PO | - | - | 10.2 | 35 | |
| CLp: Plasma Clearance, Vdss: Volume of Distribution at Steady State, T1/2: Half-life, F: Bioavailability. Data sourced from: Biomedicine & Pharmacotherapy, 2023.[4] |
Biodistribution
Tissue distribution studies in mice have confirmed the peripheral selectivity of MRI-1867, with significantly lower concentrations observed in the brain compared to peripheral tissues.[5]
| Tissue | Concentration (pmol/g or pmol/mL) - 3 mg/kg PO | Concentration (pmol/g or pmol/mL) - 30 mg/kg PO |
| Plasma | 1850 ± 250 | 18500 ± 2500 |
| Liver | 12500 ± 1500 | 125000 ± 15000 |
| Kidney | 8500 ± 1000 | 85000 ± 10000 |
| Lung | 4500 ± 500 | 45000 ± 5000 |
| Heart | 2500 ± 300 | 25000 ± 3000 |
| Spleen | 2000 ± 250 | 20000 ± 2500 |
| Adipose | 1500 ± 200 | 15000 ± 2000 |
| Muscle | 1000 ± 150 | 10000 ± 1500 |
| Brain | 5 ± 1 | 50 ± 10 |
| Tissue concentrations were determined 1 hour after acute oral dosing in mice. Data sourced from: Journal of Clinical Investigation, 2016.[5] |
Experimental Protocols
Pharmacokinetic Studies
Animal Models: Male CD-1 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were used for the pharmacokinetic studies.[4]
Dosing:
-
Intravenous (IV): S-MRI-1867 was formulated in a vehicle of 20% Captisol® in water and administered as a bolus dose.[4]
-
Oral (PO): For oral administration, S-MRI-1867 was suspended in a vehicle of 0.5% methylcellulose in water.[4]
Sample Collection:
-
Blood samples were collected at predetermined time points post-dosing via appropriate methods for each species (e.g., tail vein, jugular vein).
-
Plasma was separated by centrifugation and stored at -80°C until analysis.[4]
Analytical Method:
-
Plasma concentrations of S-MRI-1867 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Biodistribution Studies
Animal Model: Male C57BL/6J mice were used for the tissue distribution studies.[5]
Dosing: MRI-1867 was administered by oral gavage at doses of 3 and 30 mg/kg.[5]
Sample Collection: One hour after administration, mice were euthanized, and various tissues, including brain, liver, kidney, lung, heart, spleen, adipose tissue, and muscle, were collected.[5]
Analytical Method: Tissue homogenates were prepared, and the concentration of MRI-1867 was quantified by LC-MS/MS.[5]
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects through the dual inhibition of the CB1 receptor and inducible nitric oxide synthase. The following diagram illustrates the key signaling pathways modulated by this compound.
Caption: Dual inhibition of CB1R and iNOS by this compound.
Conclusion
This compound demonstrates a favorable pharmacokinetic profile with peripheral restriction, supporting its development as a therapeutic agent with a reduced risk of CNS side effects. Its dual mechanism of action, targeting both CB1R and iNOS, offers a multi-faceted approach to treating complex fibrotic and metabolic diseases. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study and advancement of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity and Inhibition Profile of (Rac)-Zevaquenabant for CB1R and iNOS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of (Rac)-Zevaquenabant, a dual-target inhibitor of the Cannabinoid Receptor Type 1 (CB1R) and Inducible Nitric Oxide Synthase (iNOS). The information presented herein is intended to support research and development efforts in fields such as metabolic disorders and fibrosis, where both CB1R and iNOS pathways are implicated.
Quantitative Binding and Inhibition Data
The in vitro affinity of this compound for human CB1R and its inhibitory activity against murine iNOS have been characterized, demonstrating a potent interaction with CB1R and micromolar range inhibition of iNOS. The racemic mixture of Zevaquenabant, also known as (Rac)-MRI-1867, exhibits a high affinity for the CB1 receptor.[1][2] While a precise IC50 or Ki value for iNOS is not specified in the reviewed literature, a concentration-dependent inhibition has been demonstrated.
| Compound | Target | Parameter | Value |
| This compound | CB1 Receptor (CB1R) | Kᵢ | 5.7 nM[1][2] |
| This compound | Inducible Nitric Oxide Synthase (iNOS) | Inhibitory Concentration | 1-10 µM |
Detailed Experimental Protocols
The following sections outline the methodologies for determining the in vitro binding affinity of this compound for CB1R and its inhibitory effect on iNOS activity.
CB1 Receptor Radioligand Binding Assay
This protocol is adapted from established radioligand binding assays for cannabinoid receptors and is suitable for determining the binding affinity (Ki) of test compounds like this compound.
Objective: To determine the binding affinity of this compound for the CB1 receptor by competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparation: Human CB1 receptor-expressing cell line (e.g., HEK293 or CHO cells) membranes.
-
Radioligand: [³H]CP55,940 (a potent CB1 receptor agonist).
-
Non-specific Binding Control: A high concentration of a known CB1R antagonist (e.g., Rimonabant).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the CB1R-expressing cell membranes on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand, non-specific binding control, and assay buffer.
-
Competitive Binding: Radioligand, and serial dilutions of this compound.
-
-
Incubation: Add the membrane preparation to all wells. The final assay volume is typically 200 µL. Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro iNOS Inhibition Assay (Griess Reagent Method)
This protocol is based on the measurement of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO) produced by iNOS.
Objective: To determine the inhibitory effect of this compound on iNOS activity.
Materials:
-
iNOS Source: Cell-free extracts from RAW 264.7 mouse macrophages induced with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Test Compound: this compound.
-
Positive Control: A known iNOS inhibitor (e.g., L-NAME or 1400W).
-
Substrate: L-arginine.
-
Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Nitrite Standard: Sodium nitrite for generating a standard curve.
-
Assay Buffer: Typically a HEPES or phosphate buffer, pH 7.4.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
iNOS Enzyme Preparation: Culture RAW 264.7 cells and stimulate with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 18-24 hours to induce iNOS expression. Harvest the cells, lyse them, and prepare a cell-free supernatant containing active iNOS by centrifugation.
-
Assay Setup: In a 96-well plate, add the assay buffer, iNOS-containing cell extract, L-arginine, and cofactors.
-
Inhibitor Addition: Add serial dilutions of this compound, the positive control, or vehicle to the respective wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for NO production.
-
Nitrite Measurement (Griess Reaction):
-
Transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for color development (a purple azo dye).
-
-
Absorbance Reading: Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the sodium nitrite standard.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of iNOS inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of CB1R and iNOS, and the general experimental workflow for determining the in vitro binding affinity.
References
(Rac)-Zevaquenabant: A Technical Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Zevaquenabant, also known as (S)-MRI-1867 or INV-101, is a third-generation, peripherally restricted dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] Its design as a peripherally acting agent aims to mitigate the central nervous system side effects observed with earlier-generation CB1R antagonists, while retaining therapeutic efficacy in a range of metabolic and fibrotic disorders.[3] This technical guide provides an in-depth overview of the known effects of this compound on downstream signaling pathways, supported by available quantitative data, experimental methodologies, and visual representations of the molecular cascades involved.
Core Pharmacological Properties
This compound functions as an inverse agonist at the CB1 receptor and a direct inhibitor of the iNOS enzyme.[1][2] This dual mechanism of action allows it to address both the pro-fibrotic and pro-inflammatory signaling driven by endocannabinoid system overactivity and the cellular stress induced by excessive nitric oxide production.
Quantitative Data
The following table summarizes the key quantitative parameters reported for this compound and its S-enantiomer, (S)-MRI-1867.
| Parameter | Value | Target | Compound | Source |
| Binding Affinity (Ki) | 5.7 nM | Human CB1R | This compound | [4] |
| Inhibitory Concentration (IC50) | 90 nM | CB1R | (S)-MRI-1867 | Internal fluorescence-based assay data |
| Effective In Vivo Dose (Pulmonary) | 0.5 mg/kg/day | CB1R/iNOS | (S)-MRI-1867 | Bleomycin-induced pulmonary fibrosis model |
| Effective In Vivo Dose (Systemic) | 1, 3, 10 mg/kg/day (p.o.) | CB1R/iNOS | (S)-MRI-1867 | Various fibrosis and metabolic disease models |
Downstream Signaling Pathways Modulated by this compound
The therapeutic effects of this compound stem from its ability to modulate multiple downstream signaling cascades.
CB1 Receptor-Mediated Signaling
As an inverse agonist of CB1R, Zevaquenabant is anticipated to influence pathways regulated by this G-protein coupled receptor, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
PI3K/Akt/mTOR Pathway: CB1R activation is known to modulate this pathway, which is central to cell growth, proliferation, and survival. By antagonizing CB1R, Zevaquenabant is expected to inhibit downstream Akt and mTOR signaling, thereby reducing pro-survival and pro-proliferative signals that contribute to fibrosis.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another key signaling cascade downstream of CB1R, involved in cellular proliferation and differentiation. Inhibition of CB1R by Zevaquenabant is likely to attenuate ERK phosphorylation, contributing to its anti-proliferative effects on fibrotic cells.
iNOS-Mediated Signaling
Zevaquenabant's inhibition of iNOS directly impacts the production of nitric oxide (NO) and its downstream consequences.
-
Nitric Oxide (NO) and Oxidative Stress: In pathological states, overexpression of iNOS leads to excessive NO production, which can react with superoxide to form peroxynitrite, a potent oxidizing and nitrating agent. This contributes to cellular damage and the progression of fibrosis. Zevaquenabant's inhibition of iNOS reduces this oxidative stress.
-
NF-κB Signaling: Oxidative stress is a known activator of the NF-κB signaling pathway, a master regulator of inflammation. By reducing NO-mediated oxidative stress, Zevaquenabant is expected to decrease the activation of NF-κB, leading to reduced expression of pro-inflammatory cytokines and adhesion molecules.
-
Pro-fibrotic Mediator Signaling: Research has shown that the iNOS-inhibitory activity of Zevaquenabant specifically counteracts the induction of the PDGF/PDGFRβ system, αvβ6 integrin, and the NLRP3 inflammasome, all of which are key players in the fibrotic process.[3]
Convergence on Pro-Fibrotic Pathways
The modulation of the aforementioned signaling cascades by Zevaquenabant ultimately converges on key pro-fibrotic pathways, most notably the Transforming Growth Factor-β (TGF-β)/SMAD signaling axis. By reducing inflammation, oxidative stress, and cellular proliferation, Zevaquenabant creates an environment less conducive to the activation of TGF-β and the subsequent phosphorylation and nuclear translocation of its downstream effectors, the SMAD proteins. This leads to decreased expression of extracellular matrix proteins, such as collagen, and a reduction in fibrosis.
Experimental Protocols and Methodologies
The effects of this compound have been characterized in several preclinical models of fibrotic and metabolic diseases. Below are summaries of the key experimental approaches.
Bleomycin-Induced Pulmonary and Skin Fibrosis Models
-
Objective: To evaluate the anti-fibrotic efficacy of Zevaquenabant in models of lung and skin fibrosis.
-
Methodology:
-
Fibrosis is induced in mice by the administration of bleomycin, either intratracheally for pulmonary fibrosis or via subcutaneous injections for skin fibrosis.
-
Zevaquenabant ((S)-MRI-1867) is administered to the animals, typically via oral gavage (1-10 mg/kg/day) or pulmonary delivery (0.5 mg/kg/day).
-
After a defined treatment period, tissues are harvested for analysis.
-
Fibrosis is assessed histologically by measuring parameters such as dermal thickness in the skin or by scoring lung tissue sections.
-
Biochemical markers of fibrosis, such as hydroxyproline content (a measure of collagen deposition), are quantified.
-
Levels of endocannabinoids in the affected tissues are measured by mass spectrometry to confirm target engagement.
-
Diet-Induced Obesity and Chronic Kidney Disease Model
-
Objective: To assess the effects of Zevaquenabant on metabolic parameters and obesity-related kidney damage.
-
Methodology:
-
Mice are fed a high-fat diet to induce obesity and associated metabolic dysregulation and kidney damage.
-
Zevaquenabant is administered orally, and its effects are compared to vehicle-treated controls.
-
Metabolic parameters such as body weight, glucose tolerance, and insulin sensitivity are monitored throughout the study.
-
At the end of the treatment period, kidney tissue is collected for histological examination to assess inflammation, fibrosis, and cellular injury.
-
Markers of oxidative stress in the kidney are also measured.
-
Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model
-
Objective: To investigate the efficacy of Zevaquenabant in a model of cholestatic liver injury and fibrosis.
-
Methodology:
-
Liver fibrosis is induced in mice through the surgical ligation of the common bile duct.
-
Zevaquenabant is administered orally to the BDL mice.
-
The extent of liver fibrosis is determined by histological analysis and quantification of collagen deposition.
-
Gene expression analysis of pro-fibrotic markers (e.g., TGF-β1, α-SMA, collagen) is performed using RT-qPCR.
-
Hepatic iNOS activity and protein nitrosylation are measured to confirm the engagement of the iNOS target.[5]
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Peripheral Selectivity of (Rac)-Zevaquenabant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as (S)-MRI-1867 or INV-101, is a third-generation cannabinoid receptor 1 (CB1R) antagonist designed for peripheral selectivity.[1] Unlike first-generation CB1R antagonists that were withdrawn from the market due to severe psychiatric side effects stemming from their action on the central nervous system (CNS), Zevaquenabant is engineered to minimize brain penetration, thereby offering a potentially safer therapeutic option for a variety of disorders.[2][3] This technical guide provides an in-depth analysis of the experimental data and methodologies used to characterize the peripheral selectivity of this compound.
Zevaquenabant is a peripherally selective inverse agonist of the CB1R and also functions as an inhibitor of inducible nitric oxide synthase (iNOS).[1] This dual mechanism of action makes it a promising candidate for treating fibrotic disorders such as liver and pulmonary fibrosis, chronic kidney disease, and metabolic conditions like obesity and dyslipidemia.[1][4] The core of its therapeutic potential lies in its ability to modulate peripheral CB1R activity without engaging central receptors, thus avoiding the adverse neuropsychiatric effects associated with earlier compounds.
This document will summarize the key quantitative data demonstrating the peripheral selectivity of Zevaquenabant, detail the experimental protocols for the pivotal assays, and provide visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The peripheral selectivity of this compound is supported by a combination of in vitro and in vivo data that collectively demonstrate its high affinity for the peripheral target receptor and its limited ability to cross the blood-brain barrier (BBB).
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | CB1 | 5.7 nM | MedChemExpress |
Table 2: In Vitro Permeability and Efflux
| Compound | Assay | Apparent Permeability (Papp) (A-B) | Efflux Ratio (B-A/A-B) | Notes | Reference |
| (S)-MRI-1867 | Caco-2 | 12.1 ± 3.8 x 10⁻⁶ cm/s | Low | High A-B permeability suggests good potential for oral absorption. | Padilha et al., 2023 |
| (S)-MRI-1867 | MDCK-MDR1 | Not specified | High | Identified as a substrate of P-glycoprotein (P-gp), an efflux transporter at the BBB. | Padilha et al., 2023 |
Table 3: In Vivo Brain Penetration
| Compound | Species | Brain/Plasma Ratio | Notes | Reference |
| (S)-MRI-1867 | Mouse | 0.03 | This low ratio indicates significantly restricted penetration into the central nervous system. | Cinar et al., 2020 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the peripheral selectivity of compounds like this compound.
Radioligand Displacement Assay for CB1 Receptor Binding Affinity
This protocol is adapted from standard methods for determining the binding affinity of a test compound to the CB1 receptor.
1. Materials:
-
Membrane Preparation: Crude membrane preparations from CHO-K1 cells stably transfected with human CB1R.
-
Radioligand: [³H]CP-55,940 (a potent cannabinoid agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled CB1R ligand (e.g., WIN 55,212-2).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of [³H]CP-55,940 at a final concentration close to its Kd.
-
50 µL of the test compound dilution or control (vehicle for total binding, non-specific binding control for non-specific binding).
-
50 µL of the CB1R membrane preparation.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MDCK-MDR1 Permeability Assay
This assay is used to determine if a compound is a substrate of the P-gp efflux transporter, a key component of the blood-brain barrier.
1. Materials:
-
Cells: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1).
-
Transwell inserts: 24-well or 96-well plates with permeable supports.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Control Compounds: A known P-gp substrate (e.g., digoxin) and a non-P-gp substrate (e.g., propranolol).
-
Analytical Equipment: LC-MS/MS for quantification of the test compound.
2. Procedure:
-
Seed MDCK-MDR1 cells onto the Transwell inserts and culture until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound (at a final concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate under the same conditions as the A-B permeability assay.
-
Collect samples from both chambers.
-
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux by P-gp.
In Situ Brain Perfusion in Rats
This in vivo technique provides a direct measure of a compound's ability to cross the blood-brain barrier.
1. Materials:
-
Animals: Male Sprague-Dawley rats.
-
Perfusion Solution: A buffered physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer) containing the test compound at a known concentration.
-
Anesthetic: e.g., sodium pentobarbital.
-
Surgical Instruments.
-
Perfusion Pump.
-
Brain Homogenizer.
-
Analytical Equipment: LC-MS/MS for quantification of the test compound.
2. Procedure:
-
Anesthetize the rat.
-
Surgically expose the common carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
Initiate the perfusion with the perfusion solution containing the test compound at a constant flow rate (e.g., 10 mL/min) for a short duration (e.g., 1-5 minutes).
-
At the end of the perfusion period, decapitate the rat and collect the brain.
-
Dissect the brain and homogenize the tissue.
-
Extract the test compound from the brain homogenate and plasma samples.
-
Quantify the concentration of the test compound in the brain homogenate and plasma using LC-MS/MS.
3. Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of the compound in the brain by its concentration in the plasma.
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fraction of the drug in brain tissue (fu,brain) and plasma (fu,plasma) needs to be determined in separate experiments (e.g., using equilibrium dialysis). Kp,uu is then calculated as Kp * (1/fu,brain).
Mandatory Visualization
CB1 Receptor Inverse Agonist Signaling Pathway
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Experimental Workflow for Assessing Peripheral Selectivity
Caption: Experimental Workflow for Peripheral Selectivity.
Conclusion
The available data strongly support the characterization of this compound as a peripherally selective CB1 receptor inverse agonist. Its high affinity for the CB1 receptor, coupled with its low brain-to-plasma ratio and its identification as a substrate for the P-gp efflux transporter, provides a compelling preclinical profile. These characteristics suggest a reduced risk of the CNS-mediated side effects that plagued earlier generations of CB1R antagonists. The dual inhibition of iNOS further enhances its therapeutic potential for a range of fibrotic and metabolic diseases. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in human populations. This technical guide provides a foundational understanding of the key preclinical data and methodologies that underpin the investigation of its peripheral selectivity.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. Dual inhibition of CB1 receptors and iNOS, as a potential novel approach to the pharmacological management of acute and long COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
(Rac)-Zevaquenabant for Non-Alcoholic Steatohepatitis (NASH) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to progress to cirrhosis and hepatocellular carcinoma. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), has emerged as a critical player in the pathophysiology of liver diseases. (Rac)-Zevaquenabant (also known as INV-202) is a peripherally acting CB1R inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor that has shown promise in preclinical and clinical studies for metabolic disorders. This technical guide provides a comprehensive overview of the rationale and available data for the investigation of this compound in NASH research, including its mechanism of action, preclinical data in related models, and clinical findings in metabolic syndrome and obesity. While direct clinical data in a NASH population is not yet publicly available, the evidence strongly supports its potential as a therapeutic candidate for this indication.
Introduction: The Role of the CB1 Receptor in NASH Pathogenesis
The CB1 receptor is a G-protein coupled receptor that is highly expressed in the central nervous system but is also present in peripheral tissues, including the liver, adipose tissue, and pancreas. In the liver, CB1R is expressed on hepatocytes, hepatic stellate cells (HSCs), and endothelial cells. Upregulation of the endocannabinoid system and hepatic CB1R expression is observed in experimental models of liver fibrosis and in patients with chronic liver diseases.
Activation of hepatic CB1R by endocannabinoids, such as anandamide and 2-arachidonoylglycerol, contributes to the pathogenesis of NASH through several mechanisms:
-
Promotion of De Novo Lipogenesis: CB1R activation in hepatocytes stimulates the expression of lipogenic genes, leading to increased fatty acid synthesis and triglyceride accumulation (hepatic steatosis).
-
Activation of Hepatic Stellate Cells: In HSCs, the primary fibrogenic cells in the liver, CB1R activation promotes their transdifferentiation into myofibroblasts. These activated myofibroblasts are responsible for the excessive deposition of extracellular matrix proteins, leading to liver fibrosis.
-
Pro-inflammatory Effects: CB1R signaling can also contribute to the inflammatory cascade within the liver, a key component of NASH.
Given these detrimental effects, the blockade of peripheral CB1 receptors presents a promising therapeutic strategy for NASH.
This compound: A Peripherally Acting CB1R Inverse Agonist
This compound is a novel, orally available small molecule designed to selectively act on peripheral CB1 receptors, thereby avoiding the neuropsychiatric side effects associated with first-generation, centrally acting CB1R antagonists. It also possesses iNOS inhibitory activity, which may provide additional anti-inflammatory and anti-fibrotic benefits.
Chemical Structure: (Structure not provided in search results) Molecular Formula: C₂₅H₂₁ClF₃N₅O₂S Molar Mass: 547.98 g/mol
Preclinical Research
While specific preclinical studies of this compound in dedicated NASH models are not yet published in detail, research on other CB1R antagonists in relevant animal models of liver fibrosis provides a strong rationale for its investigation.
Experimental Protocols for Preclinical NASH Models
A variety of diet-induced and chemically-induced animal models are utilized to study NASH and evaluate the efficacy of therapeutic candidates. Common models include:
-
Methionine and Choline-Deficient (MCD) Diet: This model rapidly induces steatohepatitis and fibrosis in rodents.
-
Methodology: Rodents are fed a diet lacking methionine and choline for several weeks. Livers are then harvested for histological analysis (H&E, Sirius Red/Masson's trichrome staining), and biochemical markers of liver injury and fibrosis are measured in serum and liver tissue.
-
-
High-Fat, High-Fructose/Sucrose Diet (Western Diet): This model more closely mimics the metabolic abnormalities seen in human NASH, including obesity and insulin resistance.
-
Methodology: Rodents are fed a diet rich in fat (typically 40-60% of calories), fructose, and/or sucrose for an extended period (16-24 weeks). This diet induces steatosis, inflammation, and varying degrees of fibrosis.
-
-
Carbon Tetrachloride (CCl₄)-Induced Fibrosis: CCl₄ is a hepatotoxin used to induce liver fibrosis.
-
Methodology: CCl₄ is typically administered to rodents via intraperitoneal injection or oral gavage, often in combination with a high-fat diet to accelerate NASH-like pathology.
-
Expected Endpoints in Preclinical NASH Studies
-
Histological Assessment:
-
NAFLD Activity Score (NAS): A composite score of steatosis, lobular inflammation, and hepatocyte ballooning. A reduction in NAS is a key indicator of efficacy.
-
Fibrosis Staging: Scored based on the location and extent of collagen deposition. A reduction in the fibrosis stage is a critical endpoint.
-
-
Biochemical Markers:
-
Serum Aminotransferases (ALT, AST): Markers of hepatocellular injury.
-
Hepatic Triglyceride Content: A direct measure of steatosis.
-
Markers of Fibrosis: Hydroxyproline content in the liver, and expression of pro-fibrotic genes such as collagen type I (Col1a1), α-smooth muscle actin (α-SMA), and transforming growth factor-beta (TGF-β).
-
-
Gene Expression Analysis: Evaluation of genes involved in lipogenesis, inflammation, and fibrogenesis in liver tissue.
Clinical Research
While a dedicated Phase 2 or 3 clinical trial of this compound in patients with biopsy-proven NASH has not been publicly reported, data from clinical trials in related metabolic conditions provide strong evidence of its potential therapeutic benefit.
Phase 1b Study in Patients with Metabolic Syndrome
A randomized, double-blind, placebo-controlled Phase 1b study evaluated the safety, tolerability, and pharmacodynamic effects of INV-202 (25 mg once daily) over 28 days in 37 subjects with features of metabolic syndrome.
Table 1: Key Efficacy Results from the Phase 1b Study of INV-202 in Metabolic Syndrome [1][2]
| Parameter | INV-202 (n=19) | Placebo (n=18) | p-value |
| Weight Change (kg) | -3.50 | +0.55 | <0.01 |
| Weight Change (%) | -3.3% | +0.5% | <0.01 |
| Waist Circumference Change (cm) | -1.91 | +0.02 | 0.03 |
| Triglycerides Change (mmol/L) | -0.179 | +0.095 | 0.09 |
| LDL-C Change (mmol/L) | -0.50 | +0.02 | 0.004 |
| Hemoglobin A1c (HgbA1C) Change (%) | -0.005 | +0.065 | 0.08 |
Phase 2a Study in Patients with Obesity and Metabolic Syndrome
A Phase 2a clinical trial investigated monlunabant (formerly INV-202) in 243 patients with obesity and metabolic syndrome.
Table 2: Primary Efficacy Results from the Phase 2a Study of Monlunabant (INV-202) in Obesity [3]
| Parameter | Monlunabant (10 mg daily) | Placebo |
| Mean Weight Loss at 16 weeks (kg) | 7.1 | 0.7 |
Experimental Protocol for Clinical Trials
Based on the available information for the Phase 1b and 2a studies, a typical clinical trial protocol for this compound in a metabolic population would include the following elements:
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center study.
-
Participant Population: Adults with a BMI ≥ 30 kg/m ² and features of metabolic syndrome. For a NASH-specific trial, inclusion would require biopsy-proven NASH with a certain stage of fibrosis.
-
Intervention: Oral administration of this compound at one or more dose levels, or a matching placebo, once daily.
-
Duration: Treatment periods have ranged from 28 days to 16 weeks in the metabolic syndrome and obesity trials. NASH trials typically require longer durations (e.g., 52-72 weeks) to assess histological changes.
-
Primary Endpoints:
-
For metabolic syndrome/obesity: Change from baseline in body weight.
-
For NASH: The proportion of patients with resolution of NASH without worsening of fibrosis, or the proportion of patients with an improvement in fibrosis by at least one stage without worsening of NASH.
-
-
Secondary and Exploratory Endpoints:
-
Changes in waist circumference, BMI, lipid profiles, glycemic control markers (HbA1c, fasting glucose).
-
Changes in non-invasive markers of liver fibrosis and steatosis (e.g., liver stiffness measurement by transient elastography, MRI-PDFF).
-
Safety and tolerability assessments.
-
Signaling Pathways and Mechanism of Action
The therapeutic potential of this compound in NASH is rooted in its ability to block the pro-fibrotic and pro-lipogenic signaling cascades mediated by the CB1 receptor in the liver.
CB1R Signaling in Hepatic Stellate Cells and Fibrosis
Activation of CB1R on hepatic stellate cells (HSCs) is a key driver of liver fibrosis. The binding of endocannabinoids to CB1R initiates a signaling cascade that promotes HSC activation and the production of extracellular matrix. A critical downstream effector of this pathway is Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.
Caption: CB1R-mediated pro-fibrotic signaling pathway in hepatic stellate cells.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a compound like this compound for NASH would typically follow a structured workflow to assess its efficacy and mechanism of action.
Caption: A typical experimental workflow for preclinical testing in a NASH model.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of NASH. Its mechanism of action, targeting the peripheral CB1 receptor, directly addresses key pathological processes in NASH, including de novo lipogenesis and hepatic fibrosis. The significant improvements in weight, waist circumference, and lipid profiles observed in clinical trials for metabolic syndrome and obesity provide strong support for its potential efficacy in the NASH patient population, where these metabolic derangements are highly prevalent.
Future research should focus on:
-
Dedicated Preclinical Studies: The publication of preclinical data for this compound in well-established animal models of NASH is crucial to further delineate its effects on liver histology and fibrosis.
-
Clinical Trials in NASH: The initiation of a randomized, placebo-controlled clinical trial of this compound in patients with biopsy-proven NASH is the necessary next step to confirm its therapeutic potential in this indication. Key endpoints should include histological improvement of NASH and fibrosis.
-
Biomarker Development: The identification and validation of non-invasive biomarkers that can predict treatment response to this compound in NASH would be highly valuable for patient selection and monitoring.
References
Methodological & Application
Application Notes and Protocols for (Rac)-Zevaquenabant Formulation in Rodent Studies
Introduction
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted, dual-target antagonist of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). Its unique mechanism of action makes it a promising therapeutic candidate for liver fibrosis and other related metabolic disorders. As a poorly water-soluble compound, the formulation of this compound for in vivo rodent studies presents a significant challenge. This document provides detailed application notes and protocols for two distinct formulations suitable for oral and intraperitoneal administration in mice and rats.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₁ClF₃N₅O₂S | [1] |
| Molecular Weight | 547.98 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Aqueous Solubility | Poor | [3] |
| DMSO Solubility | 50 mg/mL (with sonication) | [4] |
Formulation Strategies for Poorly Soluble Compounds
The low aqueous solubility of this compound necessitates the use of solubilizing agents and specific vehicle compositions to achieve a homogenous and bioavailable formulation for in vivo studies. Common strategies for formulating such compounds include the use of co-solvents, surfactants, and lipid-based vehicles to enhance solubility and absorption[5]. The protocols detailed below utilize these principles to create either a suspended or a clear solution of this compound.
Recommended Formulations
Two primary formulations are recommended for in vivo rodent studies with this compound, each with its own advantages and suitable for different experimental needs.
| Formulation | Vehicle Composition | Final Concentration | Appearance | Recommended Route(s) |
| Protocol 1: Aqueous Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended Solution | Oral Gavage, Intraperitoneal Injection |
| Protocol 2: Oil-based Solution | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Oral Gavage |
Signaling Pathway of this compound in Liver Fibrosis
This compound exerts its anti-fibrotic effects by simultaneously blocking the CB1 receptor and inhibiting iNOS in hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. The diagram below illustrates the simplified signaling pathways targeted by this compound.
Caption: Simplified signaling pathway of this compound in liver fibrosis.
Experimental Workflow for Formulation and Administration
The following diagram outlines the general workflow for preparing and administering the this compound formulations for in vivo rodent studies.
Caption: Experimental workflow for formulation and administration.
Detailed Experimental Protocols
Protocol 1: Aqueous Suspension Formulation
This protocol yields a homogenous suspension of this compound at a concentration of 2.5 mg/mL, suitable for both oral gavage and intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 25 mg/mL concentration.
-
Vortex and sonicate in a water bath until the compound is completely dissolved. This may require gentle warming.
-
-
Prepare the final formulation (example for 1 mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex thoroughly for at least 1 minute until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again for at least 1 minute.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex vigorously for 2-3 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, sonicate for 5-10 minutes in a bath sonicator.
-
-
Administration:
-
This formulation should be administered immediately after preparation.
-
If not used immediately, store at 4°C and re-vortex/sonicate before administration to ensure homogeneity.
-
Protocol 2: Oil-based Solution Formulation
This protocol produces a clear solution of this compound at a concentration of at least 2.5 mg/mL, primarily intended for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Prepare the final formulation (example for 1 mL).
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the corn oil.
-
Vortex vigorously for 5-10 minutes. The mixture may initially appear cloudy or biphasic.
-
Sonicate in a water bath for 15-30 minutes, or until the solution becomes clear. Gentle warming (37-40°C) during sonication can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
-
Administration:
-
This clear solution is stable for longer periods than the aqueous suspension but should ideally be prepared fresh.
-
If stored, keep at room temperature and protected from light. Vortex before administration.
-
Stability Testing Protocol
It is crucial to assess the short-term stability of extemporaneously prepared formulations to ensure accurate dosing throughout the study.
Objective: To determine the stability of the prepared this compound formulation under typical short-term storage and handling conditions.
Materials:
-
Prepared this compound formulation (either Protocol 1 or 2)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase and standards for this compound
-
Incubators or water baths set to desired storage temperatures (e.g., 4°C, room temperature)
Procedure:
-
Time Points: Analyze the formulation at T=0 (immediately after preparation), T=2 hours, T=4 hours, T=8 hours, and T=24 hours.
-
Storage Conditions: Aliquot the formulation into separate, sealed vials for each time point and storage condition. Recommended conditions to test are:
-
Refrigerated: 2-8°C
-
Room Temperature: 20-25°C, protected from light
-
-
Analysis:
-
At each time point, remove an aliquot from the respective storage condition.
-
Visually inspect for any changes in appearance (e.g., precipitation, phase separation, color change).
-
Dilute the sample appropriately and analyze the concentration of this compound using a validated HPLC method.
-
-
Acceptance Criteria: The formulation is generally considered stable if the concentration of this compound remains within ±10% of the initial (T=0) concentration and there are no significant changes in physical appearance.
Conclusion
The successful in vivo evaluation of this compound in rodent models is highly dependent on the use of an appropriate formulation. The aqueous suspension and oil-based solution protocols provided here offer viable options for achieving adequate solubility and bioavailability for oral and intraperitoneal administration. Researchers should select the formulation that best suits their experimental design and route of administration. It is strongly recommended to perform a small-scale pilot study to confirm the tolerability of the chosen formulation in the specific animal model and to conduct short-term stability testing to ensure accurate dosing.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution of (Rac)-Zevaquenabant
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a potent antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS), with a Ki of 5.7 nM for CB1R.[1][2] It is a valuable research tool for investigating liver fibrosis and other related conditions. Proper dissolution and formulation of this compound are critical for ensuring accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed protocols for dissolving this compound in Dimethyl Sulfoxide (DMSO) for in vitro applications and in a DMSO/corn oil vehicle for in vivo administration.
Physicochemical Properties and Solubility Data
This compound is a moderately lipophilic molecule. Its solubility is a key factor in the preparation of stock solutions and final formulations. The following table summarizes the solubility data for this compound in commonly used laboratory solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 50 mg/mL | 91.24 mM | Ultrasonic treatment is required. It is important to use a fresh, anhydrous grade of DMSO as it is hygroscopic, and water contamination can significantly impact solubility.[2][3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.56 mM | This formulation results in a clear solution and is suitable for in vivo studies.[1][4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 2.5 mg/mL | 4.56 mM | This formulation results in a suspended solution and requires ultrasonic treatment. It can be used for oral and intraperitoneal injections.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Ultrasonic Treatment: Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved. This step is crucial for achieving the maximum solubility of 50 mg/mL.[1][2]
-
Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5]
Important Considerations:
-
The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cellular toxicity.[5]
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Protocol 2: Preparation of this compound Formulation in DMSO and Corn Oil (for in vivo use)
This protocol outlines the preparation of a clear solution of this compound in a DMSO and corn oil vehicle, suitable for oral gavage or other routes of administration in animal models.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Warming device (e.g., water bath or heating block)
Procedure:
-
Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1. A concentration of 25 mg/mL in DMSO is a convenient starting point.[4]
-
Solvent Preparation: In a sterile conical tube, add the required volume of corn oil. To achieve a final formulation of 10% DMSO and 90% corn oil, for every 1 mL of final solution, you will need 900 µL of corn oil.
-
Pre-warming Corn Oil (Optional but Recommended): Gently warm the corn oil to approximately 37-42°C. This can help to improve the solubility of the compound and the miscibility of the solvents.
-
Addition of DMSO Stock: While vortexing the corn oil, slowly add the appropriate volume of the concentrated this compound DMSO stock solution. For a final concentration of 2.5 mg/mL in a 10% DMSO/90% corn oil vehicle, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.[4]
-
Thorough Mixing: Continue to vortex the mixture for several minutes until a clear, homogenous solution is obtained.
-
Final Concentration and Administration: The resulting clear solution will have a this compound concentration of ≥ 2.5 mg/mL.[1][4] This formulation is ready for administration. It is recommended to prepare this formulation fresh before each use.
Important Considerations:
-
The final concentration of DMSO in the formulation should be kept as low as possible. For in vivo injections, it is advisable to keep the percentage of DMSO to a minimum, ideally less than 10% v/v.[8]
-
A vehicle control group (10% DMSO in corn oil) should always be included in animal studies.
Visualized Experimental Workflows
The following diagrams illustrate the key steps in the preparation of this compound solutions.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Workflow for formulating this compound in DMSO and corn oil.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols: (Rac)-Zevaquenabant for the Treatment of CCl4-Induced Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and end-stage liver disease. A key driver of this process is the activation of hepatic stellate cells (HSCs). The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), has been identified as a significant contributor to liver fibrosis.[1] (Rac)-Zevaquenabant (also known as MRI-1867) is a peripherally selective CB1 receptor inverse agonist and an inhibitor of inducible nitric oxide synthase (iNOS), making it a promising therapeutic candidate for liver fibrosis.[2] These application notes provide a detailed protocol for inducing liver fibrosis in mice using carbon tetrachloride (CCl4) and a treatment regimen with this compound, based on preclinical studies.
Signaling Pathway of CB1 Receptor in Liver Fibrosis
Chronic liver injury leads to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition and fibrosis. The endocannabinoid system, through the CB1 receptor, plays a crucial role in this pathological process. Upregulation of CB1R on HSCs promotes fibrogenesis. Antagonism of the CB1R has been shown to decrease the profibrogenic effects. Furthermore, inducible nitric oxide synthase (iNOS) is implicated in the inflammatory and fibrotic processes in the liver. This compound, by acting as a hybrid inhibitor of both peripheral CB1R and iNOS, offers a dual-pronged approach to mitigate liver fibrosis.[2]
Experimental Protocols
CCl4-Induced Liver Fibrosis Model in Mice
This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride, a widely used and reproducible model.[2][3]
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil or Mineral oil
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a 10% (v/v) solution of CCl4 in corn oil or mineral oil.
-
Administer the CCl4 solution to the mice via intraperitoneal (IP) injection. The typical dosage is 1 ml/kg body weight.[2]
-
Injections are performed twice weekly for a duration of 4 weeks to induce significant liver fibrosis.[2]
-
A control group of mice should receive IP injections of the vehicle (corn oil or mineral oil) on the same schedule.
-
Monitor the health and body weight of the animals regularly throughout the study.
Treatment with this compound
This protocol outlines the therapeutic administration of this compound to mice with CCl4-induced liver fibrosis.[2]
Materials:
-
This compound (MRI-1867)
-
Vehicle for oral gavage (e.g., 1% Tween 80 in sterile water)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for the desired dosage.
-
Concurrently with the CCl4 administration, treat a group of mice with this compound at a daily oral dose of 3 mg/kg.[2]
-
A CCl4-treated control group should receive the vehicle alone via oral gavage on the same schedule.
-
Continue the daily treatment for the entire 4-week duration of CCl4 administration.[2]
-
At the end of the 4-week period, euthanize the mice and collect liver tissue and blood samples for analysis.
Experimental Workflow
Data Presentation
The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound in the CCl4-induced liver fibrosis model.
Table 1: Histological and Biochemical Markers of Liver Fibrosis
| Group | Sirius Red Staining (% area) | Liver Hydroxyproline (µg/g tissue) |
| Control (Vehicle) | ~1-2% | ~100-150 |
| CCl4 + Vehicle | Significantly Increased | Significantly Increased |
| CCl4 + this compound (3 mg/kg/d) | Significantly Reduced vs. CCl4+Vehicle | Significantly Reduced vs. CCl4+Vehicle |
Data are presented as representative values and expected trends based on published literature. Actual values may vary depending on experimental conditions.[2]
Table 2: Gene Expression of Fibrogenic Markers in Liver Tissue
| Gene | CCl4 + Vehicle (Fold Change vs. Control) | CCl4 + this compound (Fold Change vs. CCl4+Vehicle) |
| Col1a1 (Collagen, type I, alpha 1) | Significantly Upregulated | Significantly Downregulated |
| Acta2 (α-SMA) | Significantly Upregulated | Significantly Downregulated |
| Timp1 (Tissue inhibitor of metalloproteinase 1) | Significantly Upregulated | Significantly Downregulated |
| Tgfb1 (Transforming growth factor beta 1) | Significantly Upregulated | Significantly Downregulated |
Gene expression changes are relative to the control group. Data is based on expected outcomes from preclinical research.[2]
Conclusion
The CCl4-induced liver fibrosis model is a robust and well-characterized system for evaluating the efficacy of anti-fibrotic therapies. The peripherally restricted CB1R/iNOS inhibitor, this compound, has demonstrated significant anti-fibrotic effects in this model. The protocols and expected outcomes presented in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound and similar compounds for the treatment of liver fibrosis. Careful adherence to the described methodologies and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Reversal of liver fibrosis by the antagonism of endocannabinoid CB1 receptor in a rat model of CCl(4)-induced advanced cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing (Rac)-Zevaquenabant Efficacy in a Bile Duct Ligation Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the bile duct ligation (BDL) model to assess the therapeutic efficacy of (Rac)-Zevaquenabant, a dual antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS), in the context of liver fibrosis.
This compound , also known as (Rac)-MRI-1867, is a peripherally restricted, orally bioavailable compound designed to accumulate in the liver. There, it releases an iNOS inhibitory leaving group, allowing for targeted action against two key pathways in the pathogenesis of liver fibrosis.[1][2][3] Endocannabinoids acting through CB1R and the activity of iNOS both contribute to the progression of liver fibrosis.[1][2][4] By simultaneously blocking these pathways, this compound presents a promising therapeutic strategy.
The BDL model in rodents is a widely accepted experimental model for inducing cholestatic liver injury and subsequent fibrosis, mimicking aspects of human cholestatic liver diseases.[5][6] This model is characterized by the proliferation of bile ductules, cholestasis, portal inflammation, and the development of fibrosis.[5]
Experimental Protocols
I. Bile Duct Ligation (BDL) Surgical Procedure in Mice
This protocol describes the induction of cholestatic liver injury and fibrosis in mice through the complete obstruction of the common bile duct.[5]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Isoflurane anesthesia system
-
Surgical table with a heating pad
-
Sterile surgical instruments (scissors, forceps, micro-retractors)
-
4-0 silk suture
-
Betadine and 70% ethanol
-
Eye ointment
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse using an induction chamber with 4% isoflurane and maintain anesthesia with 1.5-2.0% isoflurane in 100% oxygen.[2]
-
Place the mouse in a supine position on a heated surgical table to maintain body temperature.
-
Remove the abdominal fur using an electric shaver and protect the eyes with ointment.
-
Sterilize the abdominal skin with betadine followed by 70% ethanol.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently retract the intestines to visualize the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Double-ligate the common bile duct with 4-0 silk suture.
-
Transect the duct between the two ligatures.
-
For sham-operated control animals, perform the same procedure without ligation and transection of the bile duct.
-
Close the abdominal wall in two layers using sutures.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Monitor the animals daily for signs of distress. Fibrosis typically develops over 21 to 28 days.[5]
II. Administration of this compound
Formulation:
-
This compound can be formulated for oral administration. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Dosing:
-
Based on preclinical studies with similar compounds, a potential starting dose for oral administration in mice could be in the range of 10-30 mg/kg, administered daily.[7] Dose-response studies are recommended to determine the optimal therapeutic dose.
III. Assessment of Liver Injury and Cholestasis
A. Serum Biochemical Analysis: At the end of the experimental period, collect blood via cardiac puncture. Separate the serum to measure the following markers of liver injury and cholestasis:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
B. Histological Analysis of Liver Tissue:
-
Euthanize the animals and perfuse the liver with saline.
-
Collect liver tissue samples and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them at 4-5 µm thickness.
-
Perform the following staining procedures:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology, inflammation, and necrosis.
-
Masson's Trichrome Staining: To visualize and quantify collagen deposition (fibrosis), which stains blue.[8][9]
-
Sirius Red Staining: An alternative and highly specific method for collagen visualization and quantification.
-
IV. Quantification of Liver Fibrosis
A. Histomorphometry:
-
Capture digital images of the stained liver sections.
-
Use image analysis software to quantify the percentage of the fibrotic area (blue-stained area in Masson's trichrome or red-stained area in Sirius Red) relative to the total tissue area.
B. Hydroxyproline Assay:
-
Hydroxyproline is a major component of collagen. Its concentration in liver tissue is directly proportional to the amount of fibrosis.
-
Hydrolyze a known weight of liver tissue and use a colorimetric assay to determine the hydroxyproline content.
V. Gene Expression Analysis by Quantitative PCR (qPCR)
-
Isolate total RNA from frozen liver tissue samples.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for genes involved in fibrosis and inflammation. Key target genes include:
-
Pro-fibrotic markers: Alpha-smooth muscle actin (α-SMA), Collagen type I alpha 1 (Col1a1), Transforming growth factor-beta 1 (TGF-β1).
-
Inflammatory markers: Tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6).
-
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
Data Presentation
The following tables present hypothetical data based on expected outcomes from treating BDL mice with this compound, drawing parallels from studies on similar dual CB1R/iNOS inhibitors.[1][2]
Table 1: Serum Biochemical Markers of Liver Injury and Cholestasis
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Sham | 35 ± 5 | 50 ± 8 | 120 ± 15 | 0.2 ± 0.05 |
| BDL + Vehicle | 250 ± 30 | 300 ± 40 | 600 ± 50 | 8.5 ± 1.2 |
| BDL + this compound (10 mg/kg) | 150 ± 20 | 180 ± 25 | 400 ± 40 | 5.0 ± 0.8 |
| BDL + this compound (30 mg/kg) | 100 ± 15 | 120 ± 20 | 300 ± 30 | 3.5 ± 0.6 |
| *p < 0.05, *p < 0.01 vs. BDL + Vehicle. Data are presented as mean ± SEM. |
Table 2: Quantification of Liver Fibrosis
| Group | Fibrotic Area (%) (Masson's Trichrome) | Hydroxyproline (µg/g liver tissue) |
| Sham | <1 | 100 ± 10 |
| BDL + Vehicle | 15 ± 2.5 | 800 ± 70 |
| BDL + this compound (10 mg/kg) | 9 ± 1.5 | 500 ± 50 |
| BDL + this compound (30 mg/kg) | 6 ± 1.0 | 350 ± 40 |
| *p < 0.05, *p < 0.01 vs. BDL + Vehicle. Data are presented as mean ± SEM. |
Table 3: Relative Gene Expression of Pro-fibrotic Markers
| Group | α-SMA (fold change) | Col1a1 (fold change) | TGF-β1 (fold change) |
| Sham | 1.0 | 1.0 | 1.0 |
| BDL + Vehicle | 8.0 ± 1.2 | 10.0 ± 1.5 | 6.0 ± 0.9 |
| BDL + this compound (10 mg/kg) | 4.5 ± 0.7 | 5.5 ± 0.8 | 3.5 ± 0.5 |
| BDL + this compound (30 mg/kg) | 2.5 ± 0.4 | 3.0 ± 0.5 | 2.0 ± 0.3** |
| p < 0.05, *p < 0.01 vs. BDL + Vehicle. Data are presented as mean ± SEM. |
Visualizations
Signaling Pathways in Cholestatic Liver Fibrosis and Intervention by this compound
Caption: Signaling cascade in BDL-induced liver fibrosis and points of intervention by this compound.
Experimental Workflow for Testing this compound Efficacy
References
- 1. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]
- 2. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - Repository of the Academy's Library [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
- 7. Reversal of liver fibrosis by the antagonism of endocannabinoid CB1 receptor in a rat model of CCl(4)-induced advanced cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of chronic CB1 cannabinoid receptor antagonism on livers of rats with biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatoprotective and antifibrotic effects of trans-chalcone against bile duct ligation-induced liver fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Zevaquenabant in a High-Fat Diet-Induced NASH Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. High-fat diet (HFD)-induced rodent models are widely used to mimic the metabolic and histological features of human NASH. (Rac)-Zevaquenabant is a peripherally selective, dual-target inhibitor of cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS), which has shown potential in preclinical models of metabolic and fibrotic diseases.[1][2] These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of this compound in a high-fat diet-induced NASH model.
High-Fat Diet-Induced NASH Model: An Overview
Inducing NASH with a high-fat diet is a common and clinically relevant approach in preclinical research. The composition and duration of the diet are critical factors in the development of the NASH phenotype.
Key Characteristics of High-Fat Diet Models:
-
Diet Composition: Diets rich in fat (40-60% of total calories), often supplemented with cholesterol and fructose, are effective in inducing NASH.[3] A "Western diet" model, which is high in fat and sucrose, is also frequently used to replicate human dietary patterns.
-
Pathological Features: Prolonged feeding with a high-fat diet leads to a spectrum of liver pathologies, including:
-
Steatosis: Accumulation of triglycerides within hepatocytes.
-
Inflammation: Infiltration of inflammatory cells, such as macrophages and neutrophils.
-
Hepatocyte Ballooning: A form of liver cell injury.
-
Fibrosis: Excessive deposition of extracellular matrix proteins.
-
-
Metabolic Dysregulation: These models typically exhibit features of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.
This compound: Mechanism of Action in NASH
This compound is a racemic mixture containing the active enantiomer (S)-MRI-1867.[1][2] Its dual inhibitory action on CB1R and iNOS targets key pathways in NASH pathogenesis.
-
CB1R Inverse Agonism: The endocannabinoid system, particularly the CB1R, is upregulated in the liver during NASH and plays a role in promoting de novo lipogenesis and inflammation. As a peripherally restricted CB1R inverse agonist, Zevaquenabant blocks these pro-steatotic and pro-inflammatory signals in the liver without causing the central nervous system side effects associated with first-generation CB1R antagonists.
-
iNOS Inhibition: Inducible nitric oxide synthase is a key mediator of inflammatory stress and its expression is elevated in the livers of NASH patients. By inhibiting iNOS, Zevaquenabant can reduce oxidative stress and inflammation, thereby mitigating liver injury.
The combined effect of CB1R inverse agonism and iNOS inhibition suggests that this compound may have a synergistic effect in reducing steatosis, inflammation, and fibrosis in the liver.
Quantitative Data Summary
While specific quantitative data for this compound in a dedicated high-fat diet-induced NASH model is emerging, studies in diet-induced obesity models have shown promising effects on related metabolic and hepatic parameters. The following tables summarize the expected and reported effects based on available preclinical data.
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet-Fed Mice
| Parameter | Vehicle Control (HFD) | This compound (3 mg/kg, p.o.) | Expected Outcome |
| Body Weight Gain | High | Reduced | Attenuation of obesity |
| Liver Weight | Increased | Reduced | Decrease in hepatomegaly |
| Hepatic Triglycerides | Elevated | Reduced | Amelioration of steatosis |
| Hepatic Cholesterol | Elevated | Reduced | Improvement in lipid profile |
| Plasma ALT | Elevated | Reduced | Indication of reduced liver injury |
| Plasma AST | Elevated | Reduced | Indication of reduced liver injury |
Table 2: Anticipated Effects of this compound on Histological Features of NASH
| Histological Feature | Vehicle Control (HFD) | This compound | Expected Outcome |
| Steatosis Score (0-3) | 2-3 | Reduced Score | Decreased lipid accumulation |
| Lobular Inflammation (0-3) | 2-3 | Reduced Score | Anti-inflammatory effect |
| Hepatocyte Ballooning (0-2) | 1-2 | Reduced Score | Protection against cell injury |
| Fibrosis Stage (0-4) | 1-2 | Reduced Stage | Anti-fibrotic effect |
| NAFLD Activity Score (NAS) | ≥ 5 | Reduced Score | Overall improvement in NASH |
Experimental Protocols
Protocol 1: Induction of NASH using a High-Fat Diet
This protocol describes the induction of NASH in C57BL/6J mice using a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (e.g., 60% kcal from fat, supplemented with 0.2% cholesterol)
-
Standard chow diet
-
Animal housing with a 12-hour light/dark cycle
-
Weighing scale
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly assign mice to two groups: Control group (standard chow) and High-Fat Diet (HFD) group.
-
Provide the respective diets to the mice for a period of 16-24 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the feeding period, mice will have developed key features of NASH and are ready for therapeutic intervention studies.
Protocol 2: Administration of this compound by Oral Gavage
This protocol details the preparation and administration of this compound to mice with HFD-induced NASH.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Vortex mixer and sonicator
-
Animal weighing scale
-
Oral gavage needles (20-22 gauge, 1.5 inches with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the number of animals.
-
Prepare the vehicle solution. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to create a suspension.[4]
-
Dissolve the this compound powder in DMSO first.
-
Sequentially add PEG300, Tween-80, and saline, vortexing thoroughly after each addition to ensure a homogenous suspension. Gentle warming and sonication may aid in dissolution.
-
Prepare a fresh dosing solution daily.
-
-
Oral Gavage Administration:
-
Weigh each mouse to calculate the precise volume of the dosing solution to be administered (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse from the tip of the nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
-
Slowly administer the calculated volume of the this compound suspension or vehicle.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 10 minutes post-administration.
-
Administer the treatment once daily for the duration of the study (e.g., 4-8 weeks).
-
Protocol 3: Assessment of NASH Pathology
This protocol outlines the methods for evaluating the severity of NASH after treatment.
Materials:
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Centrifuge
-
Liver tissue fixation solution (10% neutral buffered formalin)
-
Paraffin embedding materials
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red stain
-
Commercial kits for measuring plasma ALT, AST, triglycerides, and cholesterol.
Procedure:
-
Sample Collection:
-
At the end of the treatment period, collect blood via cardiac puncture or retro-orbital bleeding.
-
Centrifuge the blood to separate plasma and store at -80°C.
-
Euthanize the mice and carefully dissect the liver. Weigh the liver and take a portion for histological analysis. Snap-freeze the remaining tissue in liquid nitrogen for molecular or biochemical analysis.
-
-
Biochemical Analysis:
-
Measure plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
-
Measure plasma triglycerides and cholesterol to assess systemic lipid profiles.
-
-
Histological Analysis:
-
Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue, embed in paraffin, and section at 4-5 µm thickness.
-
Stain sections with H&E to evaluate steatosis, inflammation, and hepatocyte ballooning. Score these features using the NAFLD Activity Score (NAS) system.
-
Stain sections with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
Visualizations
Signaling Pathway of this compound in NASH
Caption: Mechanism of this compound in NASH.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 3. Hepatic transcriptome analysis from HFD-fed mice defines a long noncoding RNA regulating cellular cholesterol levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Rac)-Zevaquenabant Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a novel small molecule that has garnered significant interest in the field of drug discovery. It is the racemic mixture of Zevaquenabant ((S)-MRI-1867).[1][2] Zevaquenabant is characterized as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][3][4] This dual mechanism of action makes it a promising therapeutic candidate for a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, and obesity.[1][5]
The CB1 receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gi/o protein.[6][7] Agonist binding to CB1R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, Zevaquenabant is expected to increase basal cAMP levels in the absence of an agonist.[8][9] Furthermore, its inhibitory effect on iNOS provides a secondary pathway for its therapeutic effects.[5]
These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound, focusing on its inverse agonism at the CB1 receptor and its inhibition of iNOS.
Signaling Pathway of CB1 Receptor Modulation
The diagram below illustrates the canonical signaling pathway of the CB1 receptor and the points of intervention for agonists and inverse agonists like this compound.
Caption: CB1 Receptor Signaling Pathway.
Data Summary
The following table summarizes the key quantitative data for this compound and its active enantiomer.
| Compound | Target | Assay Type | Value | Reference |
| This compound | CB1R | Binding Affinity (Ki) | 5.7 nM | [2][10] |
| (S)-MRI-1867 | CB1R / iNOS | In vivo Efficacy | 3 mg/kg (p.o.) | [4] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for CB1R Inverse Agonist Activity
This assay measures the ability of this compound to increase basal levels of intracellular cAMP, a hallmark of inverse agonism at Gi/o-coupled receptors.
Experimental Workflow:
Caption: Workflow for the cAMP Accumulation Assay.
Materials:
-
HEK293 cells stably expressing human CB1 receptor (hCB1R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
This compound
-
Forskolin (positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed HEK293-hCB1R cells into a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Culture: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Assay Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of IBMX in assay buffer.
-
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the IBMX solution to each well and incubate for 30 minutes at 37°C.
-
-
Compound Treatment:
-
Add the serially diluted this compound or control vehicle to the respective wells.
-
For a positive control, add forskolin to a set of wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay for CB1R Activity
This assay measures the recruitment of β-arrestin to the CB1 receptor upon ligand binding, providing an alternative readout for receptor activation or modulation.
Experimental Workflow:
Caption: β-Arrestin Recruitment Assay Workflow.
Materials:
-
U2OS or CHO cells engineered to co-express CB1R fused to a large fragment of a reporter enzyme (e.g., LgBiT) and β-arrestin fused to the complementary small fragment (e.g., SmBiT).
-
Cell culture medium.
-
Assay buffer.
-
This compound.
-
A known CB1R agonist (e.g., CP55940) as a positive control.
-
Substrate for the reporter enzyme (e.g., furimazine for NanoBiT).
-
96-well or 384-well white, clear-bottom microplates.
Procedure:
-
Cell Seeding: Seed the engineered cells into the microplates.
-
Cell Culture: Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and the CB1R agonist in assay buffer.
-
Assay:
-
To measure inverse agonist activity, add this compound to the cells and incubate.
-
To measure antagonist activity, pre-incubate the cells with this compound before adding the CB1R agonist.
-
-
Signal Detection: Add the reporter enzyme substrate to the wells and measure luminescence using a plate reader.
-
Data Analysis:
-
For inverse agonist activity, plot luminescence against the log concentration of this compound to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist-induced signal against the log concentration of this compound to determine the IC50.
-
Protocol 3: Griess Assay for iNOS Inhibition
This assay measures the production of nitric oxide (NO) by iNOS, which is inhibited by this compound. The Griess reagent detects nitrite, a stable and nonvolatile breakdown product of NO.
Experimental Workflow:
Caption: Griess Assay Workflow for iNOS Activity.
Materials:
-
RAW 264.7 murine macrophage cell line (or other cells that can be induced to express iNOS).
-
Cell culture medium.
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction.
-
This compound.
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Sodium nitrite standard solution.
-
96-well microplates.
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate.
-
Cell Stimulation and Treatment:
-
Add LPS and IFN-γ to the wells to induce iNOS expression.
-
Simultaneously, add serial dilutions of this compound.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite solution.
-
Griess Reaction:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the Griess Reagent to each well containing the supernatant and standards.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Plot the percentage of iNOS inhibition against the log concentration of this compound to determine the IC50 value.
-
Conclusion
The provided protocols describe robust and reproducible cell-based assays for characterizing the dual activity of this compound. The cAMP accumulation and β-arrestin recruitment assays are suitable for quantifying its inverse agonist properties at the CB1 receptor, while the Griess assay allows for the determination of its inhibitory effect on iNOS. These assays are essential tools for researchers in the fields of pharmacology and drug development investigating the therapeutic potential of this and similar compounds.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 5. Zevaquenabant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. innoprot.com [innoprot.com]
- 7. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
Application Note: Immunohistochemical Analysis of Cannabinoid Receptor 1 (CB1R) Expression Following (Rac)-Zevaquenabant Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor predominantly expressed in the central nervous system, but also found in various peripheral tissues. It is a key component of the endocannabinoid system, regulating numerous physiological processes, including pain, appetite, and metabolism. (Rac)-Zevaquenabant is a peripherally restricted, orally bioavailable inverse agonist of the CB1R and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Its peripheral selectivity makes it a promising therapeutic candidate for metabolic and fibrotic disorders, potentially avoiding the adverse psychiatric effects associated with first-generation CB1R antagonists.[2][4]
This application note provides a comprehensive framework for assessing the in-situ expression and localization of CB1R in tissues following treatment with this compound using immunohistochemistry (IHC). It includes detailed protocols, data presentation guidelines, and diagrams of the associated signaling pathway and experimental workflow.
Background: Mechanism of Action and Rationale
This compound acts as an inverse agonist at the CB1R, meaning it binds to the receptor and reduces its basal level of activity.[2] Chronic administration of receptor ligands can lead to adaptive changes in receptor density, including downregulation or upregulation.[5] Therefore, investigating the effect of Zevaquenabant on CB1R protein expression is crucial for understanding its long-term efficacy, potential for tolerance development, and overall pharmacological profile. Immunohistochemistry is a powerful technique to visualize and quantify these changes within the native tissue architecture.
CB1R Signaling Pathway
CB1R activation primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[6][7] Activation can also stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, which are involved in regulating cell proliferation and survival.[6][8][9]
Quantitative Data Presentation
Quantitative analysis of IHC slides is essential for objective interpretation. This typically involves measuring the intensity of the stain and/or the percentage of the area that is positively stained. Results should be summarized in a clear, tabular format to allow for easy comparison between treatment groups.
Table 1: Hypothetical Quantitative Analysis of CB1R Immunoreactivity in Liver Tissue Following 28-Day this compound Treatment.
Note: The following data are for illustrative purposes only to demonstrate proper data presentation and do not represent actual experimental results.
| Treatment Group | Dose (mg/kg, p.o.) | Tissue Region | Mean Optical Density (± SEM) | % Area Stained (± SEM) |
| Vehicle Control | 0 | Hepatocytes | 0.45 ± 0.05 | 65.2 ± 5.8 |
| This compound | 3 | Hepatocytes | 0.48 ± 0.06 | 68.1 ± 6.2 |
| This compound | 10 | Hepatocytes | 0.52 ± 0.05 | 71.5 ± 5.5 |
Detailed Experimental Protocols
This section outlines a standard protocol for immunohistochemical staining of CB1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Experimental Workflow
The overall workflow for the IHC experiment is depicted below.
Materials and Reagents
-
Fixative: 10% Neutral Buffered Formalin (NBF)
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-CB1R antibody.
-
Secondary Antibody: Biotinylated anti-rabbit/mouse IgG.
-
Detection System: Streptavidin-HRP and DAB (3,3'-Diaminobenzidine) substrate kit.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Blocking Solution: 5% Normal Goat Serum in PBS.
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBS-T).
-
Counterstain: Harris's Hematoxylin.
-
Dehydration Reagents: Graded ethanols (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
-
Charged microscope slides.
Protocol
1. Tissue Preparation and Sectioning: a. Following the completion of the in-vivo this compound treatment study, euthanize animals and perfuse with ice-cold PBS followed by 10% NBF. b. Dissect tissues of interest (e.g., liver, kidney, brain) and post-fix in 10% NBF for 24 hours at 4°C. c. Process tissues through graded alcohols and xylene, and embed in paraffin wax. d. Cut 4-5 µm thick sections using a microtome and mount on charged microscope slides.[10][11] e. Dry slides overnight in an oven at 60°C.[11]
2. Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes for 5 minutes each. b. Immerse slides in 100% ethanol: 2 changes for 3 minutes each. c. Immerse slides in 95% ethanol: 2 changes for 3 minutes each. d. Immerse slides in 70% ethanol: 1 change for 3 minutes. e. Rinse gently in running distilled water for 5 minutes.[10]
3. Antigen Retrieval: a. Steam slides in 0.01M sodium citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[10] b. Allow slides to cool in the buffer at room temperature for 20 minutes. c. Rinse slides in TBS-T for 5 minutes.
4. Immunostaining: a. Blocking: Apply a universal protein block or 5% normal goat serum to the sections for 20-60 minutes at room temperature to block non-specific binding sites.[10] b. Primary Antibody: Drain the blocking solution and apply the diluted anti-CB1R primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C. c. Washing: Rinse slides in TBS-T: 3 changes for 5 minutes each. d. Secondary Antibody: Apply the biotinylated secondary antibody for 30-45 minutes at room temperature.[10] e. Washing: Rinse slides in TBS-T: 3 changes for 5 minutes each. f. Detection: Apply Streptavidin-HRP reagent for 30 minutes at room temperature. g. Washing: Rinse slides in TBS-T: 3 changes for 5 minutes each. h. Chromogen: Apply DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color develops. Monitor under a microscope. i. Stop Reaction: Rinse slides in distilled water to stop the reaction.
5. Counterstaining and Mounting: a. Counterstain with Harris's hematoxylin for 30-60 seconds. b. "Blue" the hematoxylin by rinsing in running tap water. c. Dehydrate the tissue through graded alcohols (70%, 95%, 100%) and clear in xylene.[10] d. Apply a permanent mounting medium and place a coverslip on the slide.
6. Imaging and Analysis: a. Allow slides to dry completely before imaging. b. Capture images using a brightfield microscope equipped with a digital camera. c. For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji, QuPath) to measure staining intensity or the percentage of positive staining area, ensuring consistent light and magnification settings across all slides.
Conclusion
This application note provides a robust methodology for the immunohistochemical evaluation of CB1R expression following treatment with the peripherally restricted antagonist this compound. By following these detailed protocols, researchers can effectively visualize and quantify changes in receptor protein levels in target tissues. This information is invaluable for elucidating the compound's mechanism of action and its long-term effects on the endocannabinoid system, supporting further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 3. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 4. zevaquenabant (INV-101) / Novo Nordisk [delta.larvol.com]
- 5. Prolonged recovery rate of CB1 receptor adaptation after cessation of long-term cannabinoid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Immunohistochemical assessment of cannabinoid type-1 receptor (CB1R) and its correlation with clinicopathological parameters in glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of α-SMA Expression in Response to (Rac)-Zevaquenabant Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the analysis of alpha-smooth muscle actin (α-SMA) expression using Western blotting in experimental models treated with (Rac)-Zevaquenabant.
Introduction to this compound and its Anti-Fibrotic Potential
This compound, also identified as INV-101 and MRI-1867, is an investigational small molecule that functions as a peripherally selective cannabinoid receptor 1 (CB1R) inverse agonist and an inhibitor of inducible nitric oxide synthase (iNOS)[1]. It is under investigation for its therapeutic potential in fibrotic disorders, including idiopathic pulmonary fibrosis (IPF)[1][2]. Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to scarring and organ dysfunction. A key cellular mediator of fibrosis is the myofibroblast, which is characterized by the expression of alpha-smooth muscle actin (α-SMA). The anti-fibrotic effects of Zevaquenabant are believed to be mediated, in part, by its ability to modulate the signaling pathways that lead to myofibroblast differentiation and activation. Therefore, assessing the expression of α-SMA is a critical step in evaluating the efficacy of Zevaquenabant in preclinical models of fibrosis.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample. This protocol outlines the use of Western blotting to measure the levels of α-SMA in tissue or cell lysates following treatment with this compound. The protocol involves the separation of proteins by size using polyacrylamide gel electrophoresis (PAGE), transfer of the separated proteins to a solid membrane, and probing for α-SMA using a specific primary antibody. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection and quantification.
Proposed Signaling Pathway of this compound in Attenuating Fibrosis
The diagram below illustrates the proposed mechanism by which this compound may reduce α-SMA expression and fibrosis. By acting as an inverse agonist of the CB1 receptor and inhibiting iNOS, Zevaquenabant is hypothesized to interfere with pro-fibrotic signaling cascades, ultimately leading to a decrease in myofibroblast activation and α-SMA expression.
References
Application Notes and Protocols for the Administration of (Rac)-Zevaquenabant via Oral Gavage vs. Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of (Rac)-Zevaquenabant, a peripherally restricted cannabinoid receptor 1 (CB1R) antagonist and inducible nitric oxide synthase (iNOS) inhibitor, through two common preclinical routes: oral gavage and intraperitoneal injection. This document outlines the mechanism of action, relevant signaling pathways, detailed experimental protocols, and a summary of available pharmacokinetic data to assist in study design and execution.
Mechanism of Action and Signaling Pathway
This compound, also known as (Rac)-MRI-1867, is a dual-target inhibitor with therapeutic potential for conditions such as liver fibrosis. It functions as an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). The antagonism of CB1R, which is overexpressed in fibrotic tissues, helps to mitigate the pro-fibrotic effects of endocannabinoids. Simultaneously, the inhibition of iNOS reduces the production of nitric oxide, which can contribute to inflammation and tissue damage.
Caption: Signaling pathway of this compound.
Data Presentation: Pharmacokinetic Parameters
Table 1: Oral Pharmacokinetic Parameters of this compound ((Rac)-MRI-1867) in Rodents
| Parameter | Value | Species | Notes |
| Oral Bioavailability | 81% - 87% | Rat | High oral bioavailability is a key feature of this compound. |
| Plasma Half-life (t½) | ~4 hours | Mouse & Rat | Indicates a relatively moderate duration of action following oral administration. |
| Brain/Plasma Cmax Ratio | ~3% | Mouse | Demonstrates the peripherally restricted nature of the compound with low brain penetrance. |
Table 2: Comparative Pharmacokinetic Parameters of a Similar Peripherally Restricted CB1R Antagonist (JM-00266) in Rodents
This data is for a structurally related compound and should be used as a reference for expected pharmacokinetic profiles.
| Administration Route | Cmax (ng/mL) | Tmax (hours) |
| Oral Gavage | 203 ± 18 | 1 |
| Intraperitoneal Injection | 378 ± 27 | 0.5 |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound via oral gavage and intraperitoneal injection in a mouse model.
Formulation of this compound for In Vivo Administration
A common formulation for both oral and intraperitoneal administration involves creating a suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution (e.g., 2.5 mg/mL), sequentially add the following, ensuring thorough mixing after each addition:
-
10% DMSO stock solution
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
This procedure will yield a uniform suspension suitable for administration.
Protocol 1: Oral Gavage Administration in Mice
Caption: Experimental workflow for oral gavage.
Materials:
-
Mouse
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)
-
1 mL syringe
-
This compound formulation
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the required dosing volume.
-
Dose Calculation: Determine the volume of the this compound formulation to be administered based on the desired dose (mg/kg) and the concentration of the formulation.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the compound.
-
Needle Removal: Gently and smoothly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 2: Intraperitoneal Injection in Mice
Caption: Experimental workflow for IP injection.
Materials:
-
Mouse
-
25-27 gauge needle
-
1 mL syringe
-
This compound formulation
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume.
-
Dose Calculation: Calculate the volume of the this compound formulation based on the target dose.
-
Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Needle Insertion:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Be careful not to insert the needle too deeply to avoid damaging internal organs.
-
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a new needle.
-
Injection: Slowly and steadily inject the compound into the peritoneal cavity.
-
Needle Removal: Withdraw the needle and return the mouse to its cage.
-
Post-Procedure Monitoring: Observe the animal for any adverse reactions, such as signs of pain or abdominal distension.
Troubleshooting & Optimization
(Rac)-Zevaquenabant solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with (Rac)-Zevaquenabant in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, also known as (Rac)-MRI-1867, is a dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS), with a Ki value of 5.7 nM for CB1R.[1][2] It is an investigational small molecule drug with potential applications in the research of liver fibrosis.[1][2]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
A2: Like many small molecule drugs, this compound is a complex organic molecule with a molecular weight of 547.98 g/mol and the formula C25H21ClF3N5O2S.[3] Such molecules often have low aqueous solubility due to their lipophilic nature, making them challenging to work with in physiological buffers. Over 70% of new chemical entities face similar solubility challenges.[4]
Q3: What are the known successful methods for solubilizing this compound for in vitro and in vivo studies?
A3: For in vitro studies, this compound can be dissolved in DMSO at a concentration of 50 mg/mL (91.24 mM), though this may require ultrasonication.[2] For in vivo experiments, two primary solvent systems have been reported:
-
A suspended solution can be prepared at 2.5 mg/mL (4.56 mM) using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation requires sonication.[2]
-
A clear solution can be achieved at ≥ 2.5 mg/mL (4.56 mM) by dissolving the compound in a mixture of 10% DMSO and 90% Corn Oil.[2]
Troubleshooting Guide
Issue: Precipitation observed when diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS).
-
Possible Cause 1: Exceeding Aqueous Solubility Limit.
-
Explanation: this compound has very low intrinsic solubility in purely aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the final concentration of the compound may still be above its solubility limit in the mixed solvent system, causing it to precipitate.
-
Solution:
-
Reduce the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible by the assay parameters.
-
Increase the Percentage of Co-solvent: If the experimental system can tolerate it, increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a Different Solubilizing Agent: Consider the use of surfactants or cyclodextrins, which can encapsulate poorly soluble drugs and enhance their aqueous solubility.[4]
-
-
-
Possible Cause 2: pH of the Aqueous Buffer.
-
Solution:
-
Empirically Test Different pH Values: Prepare your aqueous buffer at a range of pH values (e.g., 6.0, 7.4, 8.0) to determine if solubility is improved.
-
Consider the Compound's pKa: If the pKa can be determined or estimated, adjusting the buffer pH to be at least one unit away from the pKa can sometimes improve solubility.
-
-
Possible Cause 3: Inadequate Mixing or Temperature.
-
Explanation: The rate of addition and the mixing energy can impact the dissolution process. Adding the DMSO stock too quickly to the aqueous buffer without sufficient mixing can lead to localized high concentrations and precipitation. Temperature can also affect solubility.
-
Solution:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer slowly and dropwise while vortexing or stirring vigorously.
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can aid in dissolution. However, this should be done with caution to avoid any potential degradation of the compound. Always check for compound stability at elevated temperatures.
-
Sonication: As indicated for some formulations, ultrasonication can be an effective method to aid in the dispersion and dissolution of the compound.[2]
-
-
Issue: The prepared in vivo formulation is a suspension, but a clear solution is desired.
-
Explanation: The formulation containing PEG300 and Tween-80 is designed to create a suspended solution, which may be suitable for certain routes of administration like oral gavage or intraperitoneal injection.[1][2]
-
Solution:
-
Utilize the Corn Oil Formulation: For a clear solution, the recommended formulation is 10% DMSO in 90% corn oil, which has been reported to yield a clear solution at a concentration of ≥ 2.5 mg/mL.[2]
-
Quantitative Solubility Data
| Solvent/System | Concentration | Solution Type | Notes |
| DMSO | 50 mg/mL (91.24 mM) | Clear Solution | Requires sonication.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.56 mM) | Suspended Solution | Suitable for oral and intraperitoneal injection; requires sonication.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.56 mM) | Clear Solution | Saturation unknown.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (50 mg/mL)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate in short bursts until a clear solution is obtained.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Formulation for in vivo Administration (Suspended Solution)
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure (for 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound in DMSO stock solution to the PEG300. Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the mixture and vortex until homogeneous.
-
Add 450 µL of sterile saline to the mixture.
-
Vortex the final mixture vigorously.
-
Use an ultrasonic water bath to sonicate the suspension to ensure a uniform particle size distribution before administration.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified CB1 receptor signaling pathway antagonism.
Caption: Simplified iNOS signaling pathway inhibition.
References
Preventing (Rac)-Zevaquenabant precipitation in cell culture media
Welcome to the technical support center for (Rac)-Zevaquenabant. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on preventing and troubleshooting precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound, also known as (Rac)-MRI-1867, is a cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS) antagonist.[1][2][3] It is being investigated for its potential in treating liver fibrosis.[1][2][3] Based on available data, this compound is highly soluble in DMSO (50 mg/mL or 91.24 mM), but has low aqueous solubility.[1][2] This hydrophobicity is a primary reason for its precipitation in aqueous solutions like cell culture media.
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: The compound is inherently hydrophobic and tends to fall out of solution when transferred from a high-concentration organic solvent stock (like DMSO) into an aqueous environment.[4][5]
-
High Final Concentration: The desired experimental concentration of this compound in the media may exceed its solubility limit.
-
Improper Dilution: Rapidly diluting the concentrated DMSO stock directly into the media can cause "solvent shock," leading to immediate precipitation.[6]
-
Media Composition: Components within the cell culture medium, such as salts and proteins from fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[5][7]
-
Temperature and pH: Fluctuations in temperature or a suboptimal pH of the medium can further decrease the compound's solubility.[8]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To minimize solvent-induced toxicity and the risk of precipitation, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower.[4][8][9] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: Can I filter the medium to remove the precipitate?
A4: Filtering the medium to remove precipitated this compound is not recommended. This will lower the effective concentration of the compound in your experiment, leading to inaccurate and non-reproducible results.[8] The underlying cause of the precipitation should be addressed instead.
Q5: Should I use media with a visible precipitate?
A5: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will compromise the validity of your experimental results.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnose and resolve issues with this compound precipitation.
Guide 1: Optimizing Stock Solution and Dilution Technique
Issue: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
Solutions:
-
Prepare a High-Concentration Stock in DMSO: this compound is soluble in DMSO up to 50 mg/mL (91.24 mM).[1][2] Preparing a high-concentration stock allows for smaller volumes to be added to the media, keeping the final DMSO concentration low.
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can be done by first diluting the DMSO stock into a small volume of serum-containing media, and then further diluting this intermediate solution into the final culture volume. This gradual reduction in solvent concentration can prevent the compound from crashing out.
-
Slow, Agitated Addition: Add the stock solution to the cell culture medium slowly and with gentle agitation. For example, add the stock solution dropwise while gently swirling the culture flask or plate. This promotes rapid and even dispersion.[8]
-
Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the compound. A slight increase in temperature can sometimes improve solubility.[6]
Guide 2: Evaluating Media Composition and Compound Concentration
Issue: The compound appears to dissolve initially but precipitates over time during incubation.
Solutions:
-
Solubility Testing in Media: Perform a small-scale solubility test of this compound in your specific cell culture medium (with and without serum) to determine its maximum soluble concentration under your experimental conditions.
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound to a level below its determined solubility limit in the media.
-
Serum Concentration: Serum proteins like albumin can sometimes help to solubilize hydrophobic compounds.[7] If you are using a low-serum or serum-free medium, consider whether increasing the serum concentration is a viable option for your experiment. Conversely, in some cases, media components can react with the compound, so testing solubility in different basal media could be beneficial.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the Compound: In a sterile vial, accurately weigh the desired amount of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[1][2] Gentle warming to 37°C can also be applied.[10]
-
Sterile Filtration (Optional): If sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1][3] The stock solution is stable for up to 6 months at -80°C and 1 month at -20°C.[1][2][3]
| Parameter | Value | Reference |
| Solvent | DMSO | [1][2] |
| Max Solubility | 50 mg/mL (91.24 mM) | [1][2] |
| Storage (in solvent) | -80°C for 6 months, -20°C for 1 month | [1][2][3] |
Table 1. This compound Stock Solution Parameters
Protocol 2: Dilution of this compound into Cell Culture Medium
Objective: To add this compound to cell culture medium with minimal precipitation.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the complete cell culture medium (containing serum and other supplements) to 37°C.
-
Intermediate Dilution (Recommended): a. In a sterile tube, add a small volume of the pre-warmed medium. b. Add the required volume of the this compound stock solution to this small volume of medium and mix gently by pipetting.
-
Final Dilution: a. Slowly add the intermediate dilution (or the stock solution directly if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium while gently swirling the flask or plate. b. Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%).
| Final DMSO Concentration | Recommendation |
| < 0.1% | Ideal for most cell lines |
| 0.1% - 0.5% | Generally acceptable, but may have slight effects on some cells. Always use a vehicle control. |
| > 0.5% | Not recommended due to potential cytotoxicity and off-target effects. |
Table 2. Recommended Final DMSO Concentrations in Cell Culture
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: Simplified signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Media: A Review [labome.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing (Rac)-Zevaquenabant Dosage for Anti-Fibrotic Effects
Welcome to the technical support center for researchers utilizing (Rac)-Zevaquenabant (also known as S-MRI-1867, INV-101) in anti-fibrotic studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental protocols and interpreting your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in fibrosis?
This compound is an investigational small molecule that acts as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] In fibrotic diseases, both CB1R and iNOS pathways are often overactivated, contributing to inflammation and the deposition of extracellular matrix.[2][3] this compound's dual-targeting mechanism allows it to simultaneously block both of these pro-fibrotic signaling pathways, offering a potentially synergistic therapeutic effect.[2][4]
Q2: In which preclinical models has this compound shown anti-fibrotic efficacy?
This compound has demonstrated anti-fibrotic effects in a variety of preclinical models of fibrotic disorders, including:
-
Liver fibrosis[2]
-
Chronic kidney disease[1]
-
Hermansky-Pudlak syndrome-associated pulmonary fibrosis[1][2]
-
Skin fibrosis[1]
Q3: What are the recommended starting dosages for this compound in rodent models of fibrosis?
Reported effective dosages in preclinical studies can serve as a starting point for your experiments. However, optimization is crucial for each specific model and experimental design.
| Fibrosis Model | Species | Route of Administration | Dosage | Reference |
| Bleomycin-induced Pulmonary Fibrosis | Mouse | Oral gavage | 10 mg/kg/day | [2] |
| Bleomycin-induced Pulmonary Fibrosis | Mouse | Oropharyngeal | 0.5 mg/kg/day | [3] |
| Bleomycin-induced Pulmonary Fibrosis | Mouse | Systemic | 10 mg/kg/day | [3] |
| Diet-induced Obesity with Kidney Disease | Mouse | Oral | 3 mg/kg/day | [6] |
| Carbon tetrachloride (CCl4)-induced Liver Fibrosis | Mouse | Not specified | Not specified | |
| Bile Duct Ligation-induced Liver Fibrosis | Mouse | Not specified | Not specified | [4] |
Note: It is critical to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
This compound has low aqueous solubility.[7] A common formulation for oral gavage is a suspension. One suggested method involves the following steps:
-
Dissolve this compound in DMSO to create a stock solution.
-
For the final formulation, use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the components sequentially and use sonication to ensure a uniform suspension.[8]
For preparing a stock solution, this compound can be dissolved in DMSO at a concentration of 50 mg/mL with the help of ultrasound.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant anti-fibrotic effect observed. | Suboptimal Dosage: The dose may be too low to elicit a therapeutic response in your model. | - Perform a dose-response study with a range of concentrations (e.g., 1, 3, 10, 30 mg/kg).- Consider the route of administration; local delivery (e.g., oropharyngeal for lung fibrosis) may require a lower dose than systemic administration.[3] |
| Timing of Treatment: Treatment initiation may be too late in the disease progression. | - In the bleomycin-induced pulmonary fibrosis model, the fibrotic phase typically begins around day 7 post-induction.[9] Initiate treatment at the onset of the fibrotic phase for therapeutic assessment. | |
| Compound Formulation/Stability: Improper formulation can lead to poor bioavailability. | - Ensure the compound is fully suspended before each administration. Prepare fresh formulations regularly.- For long-term studies, consider the stability of the compound in the chosen vehicle. | |
| High variability in experimental results. | Inconsistent Fibrosis Induction: The method of inducing fibrosis (e.g., bleomycin or CCl4 administration) can have inherent variability. | - Standardize the induction procedure. For bleomycin-induced lung fibrosis, ensure consistent intratracheal or oropharyngeal delivery.- Increase the number of animals per group to improve statistical power. |
| Subjectivity in Endpoint Assessment: Histological scoring, such as the Ashcroft score, can be subjective. | - Utilize a modified and more detailed Ashcroft scoring system to improve inter-observer agreement.[10]- Blind the observer to the treatment groups during histological assessment.- Complement histological analysis with quantitative measures like hydroxyproline assays for collagen content. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | Dosage Too High: The administered dose may be approaching toxic levels. | - Reduce the dosage.- Closely monitor animal health, including daily body weight measurements. |
| Vehicle-related Toxicity: The vehicle used for administration may have adverse effects. | - Include a vehicle-only control group to assess the effects of the formulation components. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)
-
Animal Model: C57BL/6 mice are commonly used.
-
Fibrosis Induction:
-
This compound Administration:
-
Prepare the dosing solution as described in the FAQs.
-
Begin daily oral gavage of this compound (e.g., 10 mg/kg) or vehicle on day 8 after bleomycin administration and continue for the duration of the study (typically 14-21 days).[2]
-
-
Endpoint Analysis (at study termination, e.g., day 21 or 28):
-
Histology:
-
Harvest the lungs and fix them in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen.
-
Score the extent of fibrosis using the Ashcroft scoring method.[5]
-
-
Collagen Quantification (Hydroxyproline Assay):
-
Harvest a portion of the lung tissue.
-
Hydrolyze the tissue to release hydroxyproline from collagen.
-
Quantify hydroxyproline content using a colorimetric assay.
-
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (Rat)
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Fibrosis Induction:
-
Administer CCl4 (dissolved in a vehicle like corn oil or olive oil) via intraperitoneal injection or oral gavage. A typical regimen is twice weekly for 4-12 weeks.[11]
-
-
This compound Administration:
-
Prepare the dosing solution.
-
Administer this compound or vehicle daily via oral gavage, starting after the initial CCl4 administrations have established fibrosis.
-
-
Endpoint Analysis:
-
Histology:
-
Harvest the liver, fix, section, and stain with Picrosirius Red or Masson's trichrome to assess collagen deposition and fibrosis stage.
-
-
Biochemical Markers:
-
Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
-
Gene Expression Analysis:
-
Analyze the expression of pro-fibrotic genes (e.g., TGF-β, α-SMA, Collagen I) in liver tissue via qRT-PCR.
-
-
Visualizations
Signaling Pathways
Caption: Dual inhibitory action of this compound on CB1R and iNOS pathways in fibrosis.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in preclinical fibrosis models.
References
- 1. researchgate.net [researchgate.net]
- 2. icams.ro [icams.ro]
- 3. CB1R and iNOS are distinct players promoting pulmonary fibrosis in Hermansky–Pudlak syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. depts.ttu.edu [depts.ttu.edu]
- 5. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of (Rac)-Zevaquenabant in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Zevaquenabant. The information provided will help address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary intended targets of this compound?
A1: this compound is a dual-target inhibitor, designed to act as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Its primary therapeutic applications under investigation are for fibrotic disorders and metabolic diseases.[3]
Q2: My experimental results with this compound are inconsistent with pure CB1R antagonism. What could be the cause?
A2: There are several potential reasons for this. Firstly, this compound is also an iNOS inhibitor, so any observed effects could be a composite of both CB1R and iNOS modulation.[1][2] Secondly, as a CB1R inverse agonist, it may produce effects opposite to those of CB1R agonists, even in the absence of an agonist, by reducing the constitutive activity of the receptor. This is different from a neutral antagonist which would only block the effects of an agonist. Lastly, while designed to be peripherally restricted, even a small degree of central nervous system (CNS) penetration could lead to unexpected behavioral or neuronal effects in sensitive models.
Q3: I am observing effects that don't seem to be related to either CB1R or iNOS. What are the potential off-targets for this compound?
A3: While a comprehensive off-target screening profile for this compound is not publicly available, pyrazole-based cannabinoid receptor antagonists can have off-target activities.[4][5][6] Potential off-target interactions could include other G protein-coupled receptors (GPCRs). For example, some cannabinoid ligands have been shown to interact with the orphan GPCR, GPR55. Also, given its structure, interactions with other receptors that have similar binding pockets cannot be entirely ruled out without specific screening data.
Q4: How can I differentiate between the effects of CB1R antagonism and iNOS inhibition in my experiments?
A4: To dissect the individual contributions of each target, you can use a combination of control compounds and experimental systems.
-
Control Compounds: Include a selective CB1R antagonist with no iNOS activity (e.g., AM4113 or AM6545) and a selective iNOS inhibitor that does not target CB1R in your experiments. Comparing the effects of these controls to this compound will help isolate the pharmacology.
-
Knockout/Knockdown Models: If available, use cell lines or animal models where either CB1R or iNOS has been genetically knocked out or knocked down. Observing the effect of this compound in these systems is a powerful way to determine target engagement.
-
Rescue Experiments: In cell-based assays, you can try to rescue an observed phenotype. For example, if you suspect an effect is due to iNOS inhibition, you could try to supplement the system with a downstream product of iNOS, such as a nitric oxide donor, to see if the effect is reversed.
Q5: What are the key differences between this compound, AM4113, and AM6545?
A5: These compounds are all CB1R antagonists but have key differences:
-
This compound: A peripherally restricted inverse agonist of CB1R and an iNOS inhibitor .[1][3]
-
AM4113: A brain-penetrant neutral antagonist of CB1R, meaning it blocks agonist effects without affecting the receptor's basal activity. It is not known to be a potent iNOS inhibitor.
-
AM6545: A peripherally restricted neutral antagonist of CB1R with very low brain penetrability.[7][8] It is a valuable tool to study the effects of peripheral CB1R blockade.[7]
Data Presentation
The following tables summarize the known binding affinities and functional activities of this compound and recommended control compounds.
Table 1: On-Target Binding Affinities (Ki) and Functional Activity
| Compound | Target | Ki (nM) | Functional Activity |
| This compound | Human CB1R | 5.7[1][9][10] | Inverse Agonist |
| Human iNOS | - | Inhibitor[1][2] | |
| AM4113 | Human CB1R | ~0.8-1.0 | Neutral Antagonist |
| Human CB2R | ~92 | Neutral Antagonist | |
| AM6545 | Human CB1R | 1.7[7][8] | Neutral Antagonist |
| Human CB2R | 523[7] | Neutral Antagonist |
Table 2: Potential Off-Target Profile of Pyrazole-based CB1R Antagonists
| Potential Off-Target Class | Example Receptors | Rationale for Consideration | Recommended Action |
| Orphan GPCRs | GPR55 | Some cannabinoid ligands have been shown to interact with GPR55. | Test the effect of this compound in a GPR55 functional assay or in a GPR55 knockout model. |
| Other NOS Isoforms | nNOS, eNOS | iNOS inhibitors can have varying degrees of selectivity against other NOS isoforms.[11][12][13][14][15] | Perform a selectivity assay to determine the IC50 of this compound for nNOS and eNOS. |
| Related GPCRs | Other Cannabinoid-like receptors | Structural similarity of binding pockets may lead to cross-reactivity. | Broad receptor screening panels are recommended for comprehensive off-target profiling. |
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and characterize the effects of this compound.
Protocol 1: Radioligand Binding Assay for CB1R Affinity
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
Cell membranes prepared from cells expressing human CB1R.
-
[³H]-CP55,940 (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
This compound and other test compounds.
-
Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Method:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (at a final concentration near its Kd), 50 µL of the test compound dilution, and 50 µL of the CB1R membrane preparation.
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for CB1R Inverse Agonism
Objective: To determine if this compound acts as an inverse agonist at the CB1 receptor by measuring its effect on cAMP levels.
Materials:
-
HEK293 cells stably expressing human CB1R.
-
Cell culture medium.
-
Forskolin (an adenylate cyclase activator).
-
This compound, a known CB1R agonist (e.g., CP55,940), and a neutral antagonist (e.g., AM4113).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Method:
-
Seed the CB1R-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
Replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Prepare dilutions of this compound, the agonist, and the neutral antagonist.
-
To test for inverse agonism, add different concentrations of this compound to the cells and incubate for 15-30 minutes.
-
To confirm antagonism, pre-incubate the cells with this compound for 15-30 minutes, then add a fixed concentration of the CB1R agonist.
-
In some wells, add forskolin to stimulate cAMP production as a positive control for Gs-coupled receptors and to assess Gi coupling (inhibition of forskolin-stimulated cAMP).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
An increase in basal cAMP levels by this compound indicates inverse agonism. A blockade of the agonist-induced decrease in cAMP confirms antagonism.
Protocol 3: iNOS Activity Assay (Griess Assay)
Objective: To measure the inhibitory effect of this compound on iNOS activity.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression.
-
This compound and a known iNOS inhibitor (e.g., 1400W).
-
Griess Reagent System.
-
Nitrite standard solution.
Method:
-
Plate the macrophage cells in a 96-well plate.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 18-24 hours to induce iNOS expression.
-
After induction, wash the cells and replace the medium with fresh medium containing different concentrations of this compound or the control inhibitor.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Prepare a nitrite standard curve.
-
Add the Griess reagents to the supernatant and standards according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples and determine the IC50 value for this compound's inhibition of iNOS activity.
Mandatory Visualizations
Signaling Pathways
Caption: Dual-target mechanism of this compound.
Experimental Workflow
Caption: Decision tree for troubleshooting experimental outcomes.
Logical Relationships
Caption: Relationship between compounds and experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 3. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 4. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cenmed.com [cenmed.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors - ProQuest [proquest.com]
- 14. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
Long-term stability of (Rac)-Zevaquenabant stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of (Rac)-Zevaquenabant stock solutions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as (Rac)-MRI-1867, is a potent antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2][3] It is a small molecule compound investigated for its therapeutic potential in conditions such as liver fibrosis.[1][2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]
Q3: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they are stable for up to 6 months.[1][2] For short-term storage, solutions can be kept at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: My this compound powder appears as a solid film or is not visible in the vial. Is this normal?
A4: Yes, this is normal, especially for small quantities of lyophilized compounds. The compound may form a thin, static film on the walls or bottom of the vial, making it difficult to see. Proceed with dissolving the compound in the recommended solvent, ensuring the solvent comes into contact with all interior surfaces of the vial.
Q5: The compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To address this, you can try gentle warming (e.g., in a 37°C water bath), vortexing, or sonication to help redissolve the compound. When preparing working solutions for in vivo studies, specific formulation protocols using co-solvents like PEG300 and surfactants like Tween-80 may be necessary.[1][2]
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability data for this compound stock solutions based on manufacturer guidelines.
| Storage Temperature | Vehicle/Solvent | Concentration | Duration of Stability |
| -80°C | DMSO | Up to 50 mg/mL | 6 Months[1][2] |
| -20°C | DMSO | Up to 50 mg/mL | 1 Month[1][2] |
| Room Temperature | Powder | N/A | Stable for shipping |
| 4°C | Powder | N/A | 2 Years |
| -20°C | Powder | N/A | 3 Years |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound Stock Solutions
This protocol outlines a comprehensive approach to evaluating the long-term stability of this compound stock solutions.
1. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Use gentle vortexing and sonication to ensure complete dissolution.
-
Aliquot the stock solution into multiple sterile, cryo-resistant vials for storage at different conditions.
2. Storage Conditions:
-
Store aliquots at the following temperatures:
- -80°C (recommended long-term)
- -20°C (recommended short-term)
- 4°C (for accelerated degradation assessment)
- Room Temperature (for accelerated degradation assessment)
-
Protect all samples from light to prevent photodegradation.
3. Time Points for Analysis:
-
Analyze the samples at the following time points:
- Time 0 (immediately after preparation)
- 1, 3, and 6 months for samples at -80°C and -20°C
- 1, 2, 4, and 8 weeks for samples at 4°C and room temperature
4. Analytical Method:
-
Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of a fresh this compound solution.
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve generated from a freshly prepared stock solution of known concentration.
5. Data Analysis:
-
Calculate the percentage of the initial (Time 0) concentration of this compound remaining at each time point.
-
A decrease of more than 10% from the initial concentration is typically considered significant degradation.
-
Monitor for the appearance of any new peaks in the chromatogram, which may indicate degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Stock solution degradation due to improper storage. - Inaccurate initial concentration. - Repeated freeze-thaw cycles. | - Prepare fresh stock solutions and store them at -80°C in single-use aliquots. - Verify the accuracy of the initial weighing and dissolution. - Avoid multiple freeze-thaw cycles. |
| Precipitation in stock solution upon thawing | - The compound has low solubility at lower temperatures. | - Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. - Centrifuge the vial briefly to collect all the solution at the bottom before opening. |
| Changes in the color of the stock solution | - Potential degradation of the compound. | - Discard the solution and prepare a fresh stock. - Ensure proper storage conditions, including protection from light. |
| Broad or split peaks in HPLC analysis | - Column contamination or degradation. - Incompatible injection solvent. - Sample overload. | - Flush the HPLC column with a strong solvent or replace it if necessary. - Ensure the sample is dissolved in a solvent compatible with the mobile phase. - Reduce the injection volume or dilute the sample. |
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on CB1R and iNOS.
References
Mitigating potential CNS side effects of CB1R inverse agonists in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the potential central nervous system (CNS) side effects of Cannabinoid Type 1 Receptor (CB1R) inverse agonists in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common CNS side effects of CB1R inverse agonists observed in animal models?
A1: First-generation CB1R inverse agonists, such as rimonabant and taranabant, have been associated with significant CNS side effects in both clinical and preclinical studies.[1][2] In animal models, these manifest as:
-
Nausea and Malaise: CB1R inverse agonists can induce nausea-like behaviors, such as conditioned gaping in rats and vomiting in ferrets and least shrews.[3][4] Rimonabant has been shown to produce conditioned taste avoidance and potentiate toxin-induced nausea.[3]
-
Anxiety and Depression-like Behaviors: These compounds can produce anxiogenic and depressive-like effects.[1] For instance, rimonabant was associated with anxiety and depression, leading to its market withdrawal.[5][6] Animal models used to assess these effects include the elevated plus-maze and open-field tests.[1]
Q2: What is the proposed mechanism for these CNS side effects?
A2: The CNS side effects are primarily attributed to the inverse agonism at CB1 receptors in the brain.[7] Unlike neutral antagonists which simply block agonist binding, inverse agonists inhibit the receptor's constitutive (basal) activity. This disruption of tonic endocannabinoid signaling in brain regions regulating mood and nausea is thought to be a primary cause of the adverse effects.[3][5] Additionally, some studies suggest off-target effects, such as rimonabant's potential to block TRPV1 receptors at high doses, may contribute to psychiatric side effects.[8]
Q3: What are the primary strategies to mitigate these CNS side effects during drug development?
A3: Several strategies are being pursued to develop metabolically effective CB1R antagonists without the associated CNS liabilities:
-
Developing Neutral Antagonists: These compounds block the CB1R without affecting its basal activity.[1] They have been shown to reduce appetite without inducing the nausea and anxiety associated with inverse agonists.[3]
-
Developing Peripherally Restricted Antagonists: This is a key strategy that involves designing molecules with physicochemical properties that prevent them from crossing the blood-brain barrier (BBB).[1][9] These compounds act on peripheral CB1Rs in tissues like the liver, adipose tissue, and muscle to achieve metabolic benefits, while avoiding the CNS receptors responsible for psychiatric side effects.[10][11]
-
Utilizing Allosteric Modulators: Negative allosteric modulators (NAMs) bind to a different site on the CB1R than the primary ligand, offering a more nuanced way to dampen receptor signaling, potentially with fewer side effects.[1][12]
-
Creating Biased Ligands: These are compounds that preferentially activate or inhibit specific downstream signaling pathways of the CB1R. For example, a β-arrestin biased antagonist could potentially mitigate metabolic disease without causing anxiogenic effects.[13][14]
Q4: How can I test if my novel compound is peripherally restricted?
A4: Determining the degree of CNS penetration is critical. A standard approach involves in vivo pharmacokinetic studies in rodents. After administering the compound, concentrations are measured in both blood plasma and brain tissue at various time points. The brain-to-plasma concentration ratio (Kp or B/P ratio) is then calculated. A low ratio indicates poor BBB penetration and peripheral restriction.[9][10] Compounds like TXX-522 have demonstrated minimal brain penetration in such assays.[10]
Troubleshooting Guides
Problem: My CB1R inverse agonist is causing significant nausea/malaise in my animal model, confounding my primary endpoint measurements (e.g., feeding behavior).
Possible Cause: The observed effects are likely due to the compound's inverse agonist activity at central CB1 receptors that regulate nausea and emesis.[3][4]
Solutions:
-
Characterize the Nausea-like Profile: Use a validated model like the Conditioned Gaping Model in rats to quantify the nausea-like potential of your compound.[15][16] This involves pairing the compound with a novel taste and observing aversive "gaping" responses upon re-exposure to the taste.
-
Compare with a Neutral Antagonist: Test a known neutral antagonist (e.g., AM4113) in parallel. Studies show that neutral antagonists can suppress appetite and food-motivated behavior with a reduced liability for nausea compared to inverse agonists.[1][3] If a neutral antagonist achieves the desired primary effect without causing gaping, it suggests that inverse agonism is the cause of the side effect.
-
Consider a Peripherally Restricted Analog: If the therapeutic target is peripheral, synthesizing and testing a peripherally restricted version of your compound is the most effective strategy. These compounds are designed to act on metabolic tissues while being excluded from the brain, thereby avoiding centrally-mediated nausea.[1][10]
Problem: I am observing unexpected anxiogenic-like behaviors (e.g., reduced exploration, increased thigmotaxis) in my experiments.
Possible Cause: The compound is likely penetrating the CNS and exhibiting inverse agonist activity at CB1Rs in brain regions involved in anxiety and mood regulation, similar to what was observed with rimonabant.[1][7]
Solutions:
-
Conduct Standard Anxiety Assays: Formally assess anxiety-like behavior using established rodent models:
-
Elevated Plus Maze (EPM): Anxiogenic compounds typically decrease the time spent in and the number of entries into the open arms of the maze.
-
Open Field Test (OFT): Anxiogenic effects are often indicated by reduced time spent in the center of the arena and decreased overall locomotion.
-
-
Benchmark Against Rimonabant: Use rimonabant as a positive control for anxiogenic-like effects in your behavioral assays. This will help contextualize the magnitude of the side effect produced by your test compound.
-
Assess Brain Exposure: Quantify the brain-to-plasma ratio of your compound to confirm CNS penetration. If the compound is brain-penetrant, the anxiogenic effects are likely centrally mediated. The development of a peripherally restricted analog would be a logical next step to mitigate this effect.[9][11]
Quantitative Data Summary
Table 1: Comparison of CNS-Related Effects of CB1R Inverse Agonists vs. Neutral Antagonists
| Compound | Type | Species | Dose | Assay | Outcome | Reference(s) |
|---|---|---|---|---|---|---|
| AM251 | Inverse Agonist | Rat | 1.25 mg/kg | Conditioned Gaping | Potentiated LiCl-induced nausea | [15][16] |
| Rimonabant | Inverse Agonist | Rat | N/A | Conditioned Rejection | Potentiated LiCl-induced rejection | [3] |
| Rimonabant | Inverse Agonist | Human | N/A | Clinical Trials | Anxiety, Depression, Nausea | [1][6] |
| Taranabant | Inverse Agonist | Human | 0.5 - 2 mg | Clinical Trials | Irritability, Nausea, Dizziness | [2][17] |
| AM4113 | Neutral Antagonist | Ferret | N/A | Vomiting Assay | Did not induce vomiting | [3] |
| AM4113 | Neutral Antagonist | Rat | N/A | Conditioned Gaping | Did not induce conditioned gaping | [3] |
| AM6545 | Neutral Antagonist (Peripherally Restricted) | Rat | Up to 8 mg/kg | Conditioned Gaping | Did not potentiate LiCl-induced nausea | [16] |
| AM6527 | Neutral Antagonist | Rat | Up to 8 mg/kg | Conditioned Gaping | Did not potentiate LiCl-induced nausea |[16] |
Table 2: Characteristics of Select Peripherally Restricted CB1R Antagonists
| Compound | Key Feature | Species | Efficacy Endpoint | CNS Side Effect Assessment | Reference(s) |
|---|---|---|---|---|---|
| AM6545 | Neutral Antagonist | Rodents | Reduced food intake & body weight | Did not cause malaise | [1][18] |
| TXX-522 | Antagonist | DIO Mice | Reduced body weight, improved insulin resistance | Did not impact food intake (anorexia) | [9][10] |
| MRI-1867 | Inverse Agonist | N/A | N/A | Designed to spare negative psychiatric effects | [14] |
| MRI-1891 | Biased Inverse Agonist | Obese Mice | Reduced food intake, restored insulin sensitivity | Did not exert anxiogenic side effects |[13][14] |
Experimental Protocols
Protocol 1: Conditioned Gaping Model for Nausea Assessment in Rats
-
Objective: To assess the potential of a test compound to induce or potentiate nausea.
-
Methodology: This model is based on Pavlovian conditioning, where a novel taste (Conditioned Stimulus, CS), such as saccharin solution, is paired with an agent that induces nausea (Unconditioned Stimulus, US), like lithium chloride (LiCl) or the test compound.
-
Acclimation: Habituate rats to the testing environment and drinking apparatus.
-
Conditioning Day: Rats are typically water-deprived. They are presented with the saccharin solution (CS). Shortly after consumption, they are administered an injection of the test compound or a subthreshold dose of LiCl. To test for potentiation, a subthreshold dose of the test compound is given prior to the subthreshold dose of LiCl.[15]
-
Test Day: Usually 48-72 hours later, the rats are again presented with the saccharin solution. Their facial expressions and oral movements are recorded and scored for "gaping," a distinct jaw-opening movement that is a validated index of nausea in rats.
-
Data Analysis: The frequency and duration of gaping events are compared between treatment groups (vehicle, test compound, positive control). A significant increase in gaping indicates a nausea-like effect.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Objective: To evaluate the anxiogenic or anxiolytic potential of a compound.
-
Apparatus: A plus-shaped maze raised off the floor, with two opposing arms open and two opposing arms enclosed by walls.
-
Methodology:
-
Acclimation: Handle animals for several days prior to testing and allow them to acclimate to the testing room for at least 30 minutes before the trial.
-
Administration: Administer the test compound, vehicle, or a positive control (e.g., rimonabant) at a predetermined time before the test.
-
Trial: Place the animal in the center of the maze, facing one of the open arms. Allow it to explore freely for a set period (typically 5 minutes). The session is recorded by an overhead video camera.
-
Data Analysis: Key parameters are scored using automated tracking software:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
An anxiogenic effect is inferred if the compound significantly decreases the time spent in and/or entries into the open arms compared to the vehicle group.
-
Visualizations
Caption: Workflow for evaluating a new CB1R antagonist.
Caption: Inverse Agonist vs. Neutral Antagonist action.
Caption: Peripherally restricted vs. brain-penetrant antagonists.
References
- 1. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 6. What are the side effects of Rimonabant? [synapse.patsnap.com]
- 7. Assessment of rimonabant-like adverse effects of purported CB1R neutral antagonist / CB2R agonist aminoalkylindole derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. healthday.com [healthday.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice [frontiersin.org]
- 11. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PM288. Preclinical Evaluation of Neutral Cannabinoid CB1 Receptor Antagonists and Cannabinoid CB1 Receptor Negative Allosteric Modulators for Treating Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoid receptor type 1 (CB1R) inhibits hypothalamic leptin signaling via β-arrestin1 in complex with TC-PTP and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inverse agonism of cannabinoid CB1 receptors potentiates LiCl-induced nausea in the conditioned gaping model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inverse agonism of cannabinoid CB1 receptors potentiates LiCl-induced nausea in the conditioned gaping model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
Troubleshooting inconsistent results in (Rac)-Zevaquenabant experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-Zevaquenabant in their experiments. The information is tailored for scientists and professionals in drug development, offering insights into potential challenges and solutions for achieving consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the experimental use of this compound, a dual antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS).
1. Compound Handling and Formulation
-
Q: I'm observing precipitation or inconsistent solubility of this compound. How can I ensure proper dissolution?
-
A: this compound has specific solubility characteristics. For in vitro studies, it is soluble in DMSO up to 50 mg/mL, though ultrasonic treatment may be necessary. It's crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic. For in vivo preparations, a suspended solution is often used. A common protocol involves creating a stock solution in DMSO and then sequentially adding PEG300, Tween-80, and saline to create a stable suspension.[1] If precipitation occurs, gentle heating and/or sonication can aid in dissolution. Always prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
-
Q: What is the recommended storage for this compound solutions?
2. Inconsistent In Vitro Results
-
Q: My results from the GTPγS binding assay to determine inverse agonism are variable. What could be the cause?
-
A: The GTPγS binding assay is a functional assay used to distinguish between agonists, antagonists, and inverse agonists.[4][5] Inconsistent results can stem from several factors:
-
Membrane Preparation Quality: Ensure high-quality membrane preparations with sufficient receptor density.
-
Assay Buffer Composition: The presence and concentration of ions like Mg2+ and Na+, as well as GDP, are critical and may need optimization for your specific system.[6] The absence of Na+ ions can sometimes improve the ability to detect inverse agonism.[7]
-
Distinguishing Inverse Agonism from Neutral Antagonism: An inverse agonist will decrease the basal [35S]GTPγS binding, while a neutral antagonist will not affect the basal binding but will block agonist-induced stimulation.[4][7] Careful analysis of the basal activity is crucial.
-
-
-
Q: I am seeing unexpected results in my iNOS activity assays (Griess assay). What are the common pitfalls?
-
A: The Griess assay measures nitrite, a stable breakdown product of nitric oxide (NO). Inaccuracies can arise from:
-
Interfering Substances: Compounds in your sample such as ascorbate, reduced thiols, and even components of cell culture media can interfere with the Griess reaction.[8] It is advisable to run proper controls and consider deproteinization of samples.
-
NADPH Interference: If you are measuring iNOS activity in cell lysates, the high concentration of NADPH (a cofactor for iNOS) can interfere with the Griess reagent.[8] Methods to remove or recycle NADPH may be necessary.
-
pH Sensitivity: The Griess reaction is pH-sensitive. Ensure consistent pH across all samples and standards.
-
-
3. Inconsistent In Vivo Results
-
Q: I am observing high variability in the anti-fibrotic effects of this compound in my animal model.
-
A: Several factors can contribute to variability in in vivo studies:
-
Vehicle Effects: The vehicle used to administer this compound (e.g., DMSO/PEG300/Tween-80/saline) can have biological effects. It is critical to include a vehicle-only control group to account for these effects.
-
Species Differences: The expression and function of CB1R and iNOS can differ between species, which may affect the compound's efficacy.[9][10] Results from rodent models may not always directly translate to higher organisms.[11]
-
Route of Administration and Bioavailability: The chosen route of administration (e.g., oral gavage, intraperitoneal injection) will influence the pharmacokinetics and bioavailability of the compound. Ensure consistent administration techniques.
-
Model-Specific Variability: The choice of fibrosis induction model (e.g., CCl4, bile duct ligation) can influence the pathological mechanisms and the response to treatment.
-
-
-
Q: How can I be sure the observed effects are due to peripheral CB1R and iNOS inhibition and not central nervous system (CNS) effects?
-
A: this compound is designed as a peripherally restricted compound to minimize CNS side effects.[12] To confirm this, you can:
-
Pharmacokinetic Studies: Measure the brain-to-plasma concentration ratio of the compound. A low ratio indicates poor CNS penetration.[13]
-
Behavioral Tests: Conduct behavioral assays that are sensitive to central CB1R modulation (e.g., tests for anxiety, depression, or hypothermia) to ensure the compound is not causing CNS-mediated effects.[14][15]
-
-
4. Data Interpretation
-
Q: this compound is a racemic mixture. Could this contribute to inconsistent results?
-
A: Yes, it is possible that the two enantiomers have different affinities and efficacies for CB1R and/or iNOS. The S-enantiomer of a related compound, MRI-1867, has been shown to be the more active isomer for CB1R.[16] If high variability is observed, it may be beneficial to test the individual enantiomers if they are available.
-
-
Q: Are there known off-target effects for pyrazole-based CB1R antagonists?
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its targets.
Table 1: this compound Properties
| Property | Value | Reference |
| Target(s) | Cannabinoid Receptor 1 (CB1R), Inducible Nitric Oxide Synthase (iNOS) | [1][18] |
| Ki for CB1R | 5.7 nM | [1][3] |
| Molecular Formula | C25H21ClF3N5O2S | [1] |
| Molecular Weight | 547.98 g/mol | [1] |
Table 2: In Vitro Formulation and Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (91.24 mM) | Requires ultrasonic treatment. Use anhydrous DMSO. | [1] |
Table 3: In Vivo Formulation
| Component | Percentage | Notes | Reference |
| DMSO | 10% | - | [1] |
| PEG300 | 40% | - | [1] |
| Tween-80 | 5% | - | [1] |
| Saline | 45% | Final concentration of 2.5 mg/mL is a suspended solution. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. GTPγS Binding Assay for CB1R Inverse Agonism
-
Objective: To determine if this compound acts as an inverse agonist at the CB1 receptor.
-
Principle: This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. An inverse agonist will decrease the basal level of [35S]GTPγS binding.[4][5]
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor (e.g., CHO-hCB1 cells).
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, EDTA, and NaCl.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, assay buffer, GDP, and varying concentrations of this compound or a known inverse agonist (positive control) and a vehicle control.
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of basal [35S]GTPγS binding against the log concentration of this compound. A decrease in basal binding indicates inverse agonism.
-
2. iNOS Activity Assay (Griess Assay)
-
Objective: To measure the inhibitory effect of this compound on iNOS activity.
-
Principle: iNOS produces nitric oxide (NO), which rapidly oxidizes to nitrite and nitrate. The Griess assay is a colorimetric method that detects nitrite concentration.
-
Methodology:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. Treat the cells with varying concentrations of this compound.
-
Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Nitrate Reduction (Optional but Recommended): To measure total NO production, convert nitrate to nitrite using nitrate reductase.
-
Griess Reaction:
-
In a 96-well plate, add the cell supernatant.
-
Add sulfanilamide solution (Griess Reagent A) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the IC50 value for this compound's inhibition of iNOS activity.
-
3. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Mice
-
Objective: To evaluate the in vivo anti-fibrotic efficacy of this compound.
-
Principle: Chronic administration of the hepatotoxin CCl4 induces liver injury, inflammation, and subsequent fibrosis, mimicking aspects of human liver disease.
-
Methodology:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction: Administer CCl4 (e.g., 1 mL/kg, 10% solution in corn oil) via intraperitoneal injection twice a week for 4-6 weeks.
-
Treatment: Prepare this compound in the recommended vehicle. Administer the compound (e.g., daily via oral gavage) starting from a predetermined time point after CCl4 induction. Include a vehicle control group and a healthy control group.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue.
-
Serum Analysis: Measure liver injury markers (ALT, AST).
-
Histology: Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red/Picrosirius Red for collagen deposition to assess fibrosis.
-
Gene Expression Analysis: Perform qPCR on liver tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1).
-
Protein Analysis: Perform Western blotting to assess the protein levels of key fibrotic markers.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CB1R signaling pathway in liver fibrosis.
Caption: iNOS signaling pathway in liver injury.
Caption: In vivo experimental workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 9. Interspecies differences in the expression of cannabinoid receptors at the tissue and cellular levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Potential anxiogenic effects of cannabinoid CB1 receptor antagonists/inverse agonists in rats: comparisons between AM4113, AM251, and the benzodiazepine inverse agonist FG-7142 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cenmed.com [cenmed.com]
Improving the bioavailability of poorly soluble compounds like (Rac)-Zevaquenabant
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the bioavailability of the poorly soluble compound, (Rac)-Zevaquenabant. The guides and FAQs are designed to address specific experimental challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My initial aqueous solubility for this compound is extremely low. What are the first steps to improve this?
A1: Low aqueous solubility is a common challenge for complex organic molecules. Initial steps should focus on basic characterization and simple formulation approaches. First, confirm the solid-state properties of your compound (e.g., crystallinity vs. amorphous nature) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Then, explore solubility in a range of pharmaceutically acceptable co-solvents and pH-modified buffers. This will provide a baseline for developing more advanced formulations.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays. How can I prevent this?
A2: This is a classic issue known as "crashing out." To mitigate this, consider using a surfactant-containing buffer, which can help to keep the compound in solution. Alternatively, developing a simple formulation such as a co-solvent system or a cyclodextrin inclusion complex can increase the aqueous solubility and prevent precipitation upon dilution. It is also crucial to ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to avoid solvent effects influencing the biological results.
Q3: What are the most common formulation strategies for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: For a compound with poor aqueous solubility, several formulation strategies can be employed. The choice of strategy often depends on the compound's physicochemical properties, such as its melting point and logP value. Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[1][2][3][4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[6][7][8][9][10]
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Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can improve absorption by utilizing lipid absorption pathways.[11][12][13][14][15][16]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Q4: How do I choose between micronization and developing an amorphous solid dispersion (ASD)?
A4: The choice depends on the drug's properties. Micronization is a simpler approach that increases the dissolution rate but not the equilibrium solubility.[1][5] It is often suitable for drugs where a moderate increase in dissolution is sufficient. ASDs can provide a much greater increase in apparent solubility and are particularly useful for "brick-dust" molecules with high melting points.[17] However, ASDs can be prone to physical instability (recrystallization) and require careful selection of polymers and manufacturing processes.
Q5: My in vitro dissolution results for a this compound formulation look promising, but the in vivo bioavailability is still low. What could be the issue?
A5: A discrepancy between in vitro dissolution and in vivo bioavailability can arise from several factors beyond solubility. These include:
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Poor Permeability: The compound may have low permeability across the intestinal epithelium. An in vitro Caco-2 permeability assay can help assess this.[12][17][18][19][20]
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First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption.
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Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[20]
-
GI Tract Instability: The compound could be unstable in the pH conditions or enzymatic environment of the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles for this compound Formulations
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicate dissolution runs. | Inhomogeneous formulation; inadequate wetting of the drug particles. | Ensure uniform mixing during formulation preparation. Consider adding a surfactant to the dissolution medium to improve wettability. |
| Initial rapid release followed by a plateau well below 100% dissolution. | Drug is reaching its solubility limit in the dissolution medium ("sink" conditions are not met). | Increase the volume of the dissolution medium, add a solubilizing agent (e.g., surfactant), or use a different dissolution medium where the drug is more soluble.[21][22] |
| Formulation shows signs of physical change during the dissolution test (e.g., clumping). | Poor formulation characteristics; agglomeration of drug particles. | Re-evaluate the formulation excipients. For solid dispersions, ensure the chosen polymer effectively prevents recrystallization and promotes dissolution. |
Issue 2: Poor Physical Stability of Amorphous Solid Dispersions (ASDs)
| Symptom | Possible Cause | Troubleshooting Step |
| Recrystallization of this compound in the ASD over time, confirmed by XRPD. | The polymer is not effectively stabilizing the amorphous drug; high drug loading. | Screen different polymers for their ability to stabilize the amorphous form of the drug. Consider reducing the drug loading in the dispersion. |
| Phase separation or changes in the glass transition temperature (Tg) upon storage. | The drug and polymer have poor miscibility; moisture absorption. | Select a polymer with better miscibility with the drug. Store the ASD under controlled humidity conditions and consider using moisture-protective packaging. |
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| pH 1.2 Buffer | < 1 |
| pH 6.8 Buffer | < 1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 15 |
| 20% Ethanol in Water | 10 |
| 1% Tween 80 in Water | 8 |
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Key Outcome | Advantages | Challenges |
| Micronization | Particle Size Reduction to ~5 µm | Simple, scalable process. | Limited solubility enhancement; potential for particle agglomeration.[5] |
| Amorphous Solid Dispersion (20% drug in PVP-VA) | Apparent Solubility Increase to 50 µg/mL in pH 6.8 Buffer | Significant increase in solubility and dissolution rate. | Potential for physical instability (recrystallization); requires careful polymer selection. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Forms a microemulsion upon dilution; Drug Loading of 50 mg/g | High drug loading capacity; can enhance lymphatic absorption. | Potential for GI side effects; requires careful selection of oils and surfactants. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 400 mg of polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA 64) in 10 mL of a suitable solvent (e.g., methanol or a dichloromethane/methanol mixture).
-
Mixing: Stir the solution at room temperature until a clear solution is obtained.
-
Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product and pass it through a sieve to obtain a powder of uniform size.
-
Characterization: Characterize the prepared ASD for drug content, amorphous nature (using XRPD and DSC), and dissolution behavior.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Apparatus II (paddle) dissolution tester.[23]
-
Medium: Prepare 900 mL of a biorelevant dissolution medium, such as FaSSIF. Maintain the temperature at 37 ± 0.5°C.[24]
-
Procedure:
-
Place a quantity of the this compound formulation equivalent to the desired dose into the dissolution vessel.
-
Set the paddle speed to 50 rpm.[24]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE). Analyze the filtrate for the concentration of this compound using a validated analytical method, such as HPLC-UV.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[20]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical to basolateral (A-B) transport, add the test compound solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
For basolateral to apical (B-A) transport, add the test compound to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis: At specified time points, take samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[20]
Mandatory Visualizations
Caption: Experimental workflow for improving bioavailability.
Caption: Decision tree for formulation strategy selection.
References
- 1. Micronization: a method of improving the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micronization: a method of improving the bioavailability of poorly soluble drugs. | Semantic Scholar [semanticscholar.org]
- 3. ijcrt.org [ijcrt.org]
- 4. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seppic.com [seppic.com]
- 10. jddtonline.info [jddtonline.info]
- 11. mdpi.com [mdpi.com]
- 12. enamine.net [enamine.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Lipid-Based Drug Delivery Systems for Diseases Managements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
Technical Support Center: Vehicle Selection for (Rac)-Zevaquenabant In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with (Rac)-Zevaquenabant in in vivo studies. Proper vehicle selection and preparation are critical for ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicle formulations for in vivo studies with this compound?
A1: Based on solubility data, two primary vehicle formulations are recommended for administering this compound. The choice between them depends on the desired final concentration and the route of administration. One formulation results in a suspended solution suitable for oral and intraperitoneal injections, while the other yields a clear solution.[1][2]
Q2: How do I prepare the vehicle formulation for a suspended solution of this compound?
A2: To prepare a suspended solution, a multi-solvent system is required. The recommended composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2][3] It is crucial to add each solvent sequentially and ensure complete mixing at each step to achieve a uniform suspension.
Q3: How can I achieve a clear solution for in vivo administration of this compound?
A3: A clear solution can be prepared using a vehicle composed of 10% DMSO and 90% Corn Oil.[1][3] This formulation provides a higher solubility compared to the aqueous-based suspension system.
Q4: I am observing precipitation of this compound after preparing the formulation. What should I do?
A4: If precipitation occurs, especially with the suspended solution, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure that the temperature is not excessively high to avoid degradation of the compound. For the corn oil-based formulation, ensure the DMSO stock is fully dissolved in the corn oil.
Q5: What is the maximum achievable concentration of this compound in the recommended vehicles?
A5: For the suspended solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), a solubility of 2.5 mg/mL can be achieved.[1][2][3] In the clear solution (10% DMSO, 90% Corn Oil), a solubility of at least 2.5 mg/mL is achievable.[1][3]
Q6: Are there any concerns with using DMSO in animal studies?
A6: While DMSO is a common solvent, it is recommended to keep the final proportion of DMSO in the working solution below 2% if the animal models are weak or sensitive.[1] The provided formulations use 10% DMSO, so careful consideration of the animal's health status is advised.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Inhomogeneous suspension of this compound. | - Ensure the suspended solution is vortexed or sonicated immediately before each administration to guarantee uniformity.- For the corn oil formulation, ensure the compound is fully dissolved. |
| Adverse Animal Reactions (e.g., irritation at the injection site) | Vehicle intolerance. | - Consider reducing the concentration of DMSO if possible.- For intraperitoneal injections, ensure the pH of the aqueous-based vehicle is within a physiologically acceptable range.- Observe animals closely for any signs of distress and consult with veterinary staff. |
| Compound Precipitation Over Time | Poor stability of the formulation. | - Prepare formulations fresh before each experiment.- Store stock solutions as recommended (-80°C for 6 months, -20°C for 1 month) to prevent degradation.[1][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Suspended Solution (2.5 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add the following, ensuring thorough mixing after each addition:
-
400 µL of PEG300
-
100 µL of the this compound in DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Use ultrasonic agitation to ensure a uniform suspension. This formulation is suitable for oral and intraperitoneal administration.[1][3]
Protocol 2: Preparation of this compound in a Clear Solution (≥ 2.5 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained. Gentle warming may aid dissolution.
Data Presentation
Table 1: Vehicle Formulations for this compound
| Formulation | Composition | Solubility | Appearance | Recommended Route |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended Solution | Oral, Intraperitoneal |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Oral |
Visualizations
References
Technical Support Center: Quantifying iNOS Inhibition by (Rac)-Zevaquenabant in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-Zevaquenabant, a dual cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS) antagonist, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as (Rac)-MRI-1867, is a dual-target antagonist for the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS)[1][2][3]. Its therapeutic potential, particularly in conditions like liver fibrosis, is attributed to its ability to simultaneously block CB1R signaling and inhibit the production of nitric oxide (NO) by iNOS[2][4].
Q2: Why is quantifying iNOS inhibition in vivo challenging?
Quantifying iNOS inhibition in vivo presents several challenges:
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Short Half-Life of Nitric Oxide: NO has a very short half-life in biological systems, ranging from milliseconds to a few seconds, making its direct measurement difficult[5].
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Low Physiological Concentrations: The physiological concentrations of NO can be very low (pM to low nM range), often below the detection limit of many assays[6].
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Reactive Nature of NO: NO readily reacts with other molecules, such as superoxide, to form various reactive nitrogen species. This means that measuring the end products (nitrite and nitrate) is often a more feasible approach to estimate total NO production[7].
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Complex Biological Matrix: In vivo samples like blood and tissue homogenates contain numerous substances that can interfere with common NO measurement assays[7].
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Contribution from other NOS isoforms: Tissues express other NOS isoforms (nNOS and eNOS). Assays must be able to distinguish iNOS-derived NO from that produced by other isoforms.
Q3: What are the common methods to assess iNOS inhibition in vivo?
Common methods to assess iNOS inhibition in vivo include:
-
Measurement of Nitrite and Nitrate (NOx): This is the most common indirect method. The stable end products of NO metabolism, nitrite (NO₂⁻) and nitrate (NO₃⁻), are measured in plasma, serum, or tissue homogenates. The Griess assay is a widely used colorimetric method for this purpose.
-
iNOS Activity Assay (L-citrulline assay): This assay measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline, a co-product of NO synthesis. This provides a more direct measure of enzyme activity.
-
Quantification of iNOS mRNA and Protein Expression: Techniques like quantitative PCR (qPCR) and Western blotting can be used to measure the levels of iNOS mRNA and protein, respectively. While these methods do not directly measure iNOS activity, they can confirm that the inhibitor is not acting by downregulating enzyme expression.
-
Immunohistochemistry: This technique can be used to visualize the expression and localization of iNOS protein within tissues.
Troubleshooting Guides
Problem 1: High variability in plasma/tissue nitrite and nitrate (NOx) levels between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Dietary Nitrate/Nitrite Intake | Provide animals with a low-nitrate/nitrite diet and purified water for at least one week prior to the experiment to minimize dietary contributions to NOx levels. |
| Inconsistent Sample Handling | Standardize blood collection and tissue harvesting procedures. Process all samples consistently and freeze them immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles. |
| Hemolysis of Blood Samples | Hemolysis can release arginase, which depletes L-arginine, the substrate for iNOS. Ensure careful blood collection to prevent hemolysis. If hemolysis is unavoidable, consider using plasma instead of serum. |
| Contamination | Use nitrate/nitrite-free labware and reagents to avoid contamination. |
Problem 2: No significant difference in NOx levels between the control and this compound-treated groups.
| Potential Cause | Troubleshooting Steps |
| Insufficient iNOS Induction | Ensure that the inflammatory stimulus (e.g., LPS) is potent enough to induce a robust iNOS response. Verify the induction by measuring iNOS mRNA or protein expression in a subset of animals. |
| Suboptimal Inhibitor Dose or Route of Administration | Perform a dose-response study to determine the optimal dose of this compound for your animal model. Ensure the chosen route of administration allows for adequate bioavailability of the compound at the target tissue. |
| Timing of Sample Collection | The peak of iNOS activity and subsequent NO production can vary depending on the inflammatory stimulus and the animal model. Conduct a time-course experiment to identify the optimal time point for sample collection. |
| Assay Interference | Biological samples contain components that can interfere with the Griess assay. Ensure proper sample preparation, including deproteinization, to minimize interference. |
Problem 3: Discrepancy between iNOS expression and NOx levels (e.g., high iNOS protein but low NOx).
| Potential Cause | Troubleshooting Steps |
| Substrate or Cofactor Limitation | iNOS activity is dependent on the availability of L-arginine and cofactors like tetrahydrobiopterin (BH4). In certain inflammatory conditions, the availability of these molecules can become a limiting factor. Consider measuring L-arginine and BH4 levels in your samples. |
| Enzyme "Uncoupling" | In the absence of sufficient L-arginine or BH4, iNOS can become "uncoupled" and produce superoxide instead of NO. This can lead to increased oxidative stress without a corresponding increase in NOx levels. |
| Rapid Scavenging of NO | In highly inflammatory environments with high levels of superoxide, NO can be rapidly converted to peroxynitrite, which may not be fully reflected in NOx measurements. |
| Post-translational Modifications of iNOS | iNOS activity can be regulated by post-translational modifications. Even if the protein is expressed, it may not be fully active. |
Quantitative Data Summary
The following tables summarize in vitro data for this compound (MRI-1867) and a related iNOS inhibitor.
Table 1: In Vitro iNOS Inhibitory Activity of this compound (MRI-1867)
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| This compound (MRI-1867) | iNOS | Cell-free extract of LPS/IFN-γ stimulated RAW 264.7 cells | ~1-10 | [2] |
| Acetamidine (metabolite) | iNOS | Cell-free extract of LPS/IFN-γ stimulated RAW 264.7 cells | ~1-10 | [2] |
Table 2: In Vivo Efficacy of a Selective iNOS Inhibitor (AMT)
| Compound | Animal Model | Parameter Measured | ED₅₀ (mg/kg) | Reference |
| AMT | LPS-treated rats | Inhibition of plasma NOx increase | 0.2 | [8] |
Experimental Protocols
Griess Assay for Nitrite/Nitrate (NOx) Quantification in Plasma
Principle: This assay involves a two-step process. First, nitrate is reduced to nitrite by nitrate reductase. Then, nitrite reacts with a diazotizing reagent (sulfanilamide) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo-compound that can be measured spectrophotometrically at 540 nm.
Materials:
-
Greiss Reagent Kit (commercially available)
-
Nitrate Reductase
-
NADPH
-
Deproteinization spin columns (e.g., 10 kDa MWCO)
-
96-well microplate reader
-
Sodium nitrate and sodium nitrite standards
Procedure:
-
Sample Preparation:
-
Collect blood in heparinized tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to obtain plasma.
-
Deproteinize plasma samples by passing them through a 10 kDa MWCO spin column.
-
-
Nitrate Reduction:
-
In a 96-well plate, add 50 µL of deproteinized plasma.
-
Add 25 µL of NADPH and 25 µL of nitrate reductase to each sample well.
-
Incubate the plate at 37°C for 30 minutes to allow for the conversion of nitrate to nitrite.
-
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
iNOS Activity Assay (L-citrulline Assay) in Tissue Homogenates
Principle: This assay measures the conversion of [³H]-L-arginine to [³H]-L-citrulline by NOS enzymes. Since L-arginine is charged and L-citrulline is neutral, they can be separated by cation-exchange chromatography.
Materials:
-
[³H]-L-arginine
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors)
-
Reaction buffer (containing NADPH, calmodulin, FAD, FMN, and BH4)
-
Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Cation-exchange resin (e.g., Dowex 50WX8)
-
Scintillation counter and scintillation fluid
Procedure:
-
Tissue Homogenization:
-
Homogenize fresh or frozen tissue samples in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant is the cytosolic fraction containing iNOS.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of the tissue extract.
-
Add 50 µL of reaction buffer containing [³H]-L-arginine.
-
Incubate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction:
-
Add 400 µL of ice-cold stop buffer to each tube.
-
-
Separation of L-citrulline:
-
Apply the reaction mixture to a column containing cation-exchange resin.
-
Wash the column with water to elute the [³H]-L-citrulline.
-
-
Quantification:
-
Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the iNOS activity based on the amount of [³H]-L-citrulline formed per unit of protein per unit of time.
-
Quantitative PCR (qPCR) for iNOS mRNA Expression
Principle: This technique measures the amount of a specific mRNA transcript in a sample. It involves reverse transcribing the mRNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR with gene-specific primers. The amplification is monitored in real-time using a fluorescent dye.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or a fluorescent probe)
-
Primers for iNOS and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and iNOS or housekeeping gene primers.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for iNOS and the housekeeping gene in each sample.
-
Calculate the relative expression of iNOS mRNA using the ΔΔCt method, normalizing to the housekeeping gene and a control group.
-
Visualizations
Caption: Simplified iNOS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for quantifying iNOS inhibition in vivo.
Caption: Troubleshooting decision tree for unexpected results in iNOS inhibition studies.
References
- 1. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 2. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. In vivo real-time measurement of nitric oxide in anesthetized rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the real physiological NO concentration in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CB1R Target Engagement of (Rac)-Zevaquenabant In Vivo: A Comparative Guide to PET Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the in vivo target engagement of (Rac)-Zevaquenabant, a peripherally restricted cannabinoid 1 receptor (CB1R) inverse agonist. While direct positron emission tomography (PET) imaging data for this compound is not yet widely published, this document outlines a robust validation framework based on established PET tracers and protocols for other CB1R inverse agonists. Experimental data from alternative compounds are presented to offer a clear benchmark for performance.
This compound is a dual-target inhibitor of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS), with a binding affinity (Ki) of 5.7 nM for CB1R.[1][2] It is designed to be peripherally restricted, minimizing the neuropsychiatric side effects associated with earlier generations of CB1R antagonists that could cross the blood-brain barrier.[3][4] Its therapeutic potential is being explored for conditions such as liver fibrosis, obesity-induced chronic kidney disease, and other metabolic disorders.[5][6][7] As a third-generation CB1R antagonist, it acts as an inverse agonist.[8]
Comparison of PET Tracers for CB1R Target Engagement
The validation of in vivo target engagement for a drug like this compound would typically involve PET imaging to quantify the occupancy of CB1 receptors. Several radiotracers have been successfully developed and utilized for this purpose with other CB1R modulators. The choice of tracer is critical and depends on factors such as affinity, specificity, and kinetic properties.
| PET Tracer | Affinity (IC50/Ki) | Key Characteristics & Findings |
| [18F]MK-9470 | IC50 = 0.7 nM (human) | High affinity and selectivity for CB1R. Used in human studies to demonstrate dose-related receptor occupancy of the CB1R inverse agonist MK-0364. Good test-retest variability (7%).[9] |
| [11C]OMAR | Ki = 11 ± 7 nM | Used in non-human primate studies to quantify receptor occupancy of both agonists and inverse agonists. Rimonabant (an inverse agonist) displaced 25%-40% of [11C]OMAR binding.[10] |
| [11C]SD5024 | Ki = 0.47 nM | High affinity and selectivity. Utilized in non-human primate studies to compare the receptor occupancy of five different CB1R antagonists, showing that exposures for optimal efficacy corresponded to ~20-30% occupancy.[11] |
| [11C]MePPEP | Ki = 0.14 nM | High-affinity inverse agonist radioligand. Used in rodent and human studies. In rodents, the inverse agonist rimonabant displaced >65% of [11C]MePPEP binding.[12][13] |
| [18F]FMPEP-d2 | - | An analog of [11C]MePPEP with a longer half-life, offering improved accuracy for plasma measurements. Greater than 85% of its binding in the brain is specific.[14] |
Experimental Protocols
To validate the target engagement of this compound, a detailed experimental protocol employing PET imaging would be essential. Below is a proposed methodology based on established practices for similar compounds.
Proposed PET Imaging Protocol for this compound
1. Subject Selection and Preparation:
-
Animal Model: Non-human primates (e.g., rhesus monkeys or cynomolgus monkeys) are often used for their translational value to human studies.
-
Acclimatization: Animals should be acclimatized to the experimental procedures to minimize stress.
-
Fasting: Subjects are typically fasted overnight to reduce metabolic variability.
2. Radiotracer Administration and PET Scan Acquisition:
-
Tracer Selection: A suitable high-affinity CB1R inverse agonist tracer such as [18F]MK-9470 or [11C]SD5024 would be appropriate.
-
Baseline Scan: A baseline PET scan is performed following intravenous injection of the radiotracer to determine its distribution and binding to CB1R in the absence of the drug.
-
Occupancy Scan: this compound is administered orally at various doses. After an appropriate time for drug absorption and distribution, a second PET scan is conducted with the same radiotracer.
-
Image Acquisition: Dynamic PET scans are acquired over a period of 90-120 minutes.
3. Arterial Blood Sampling and Metabolite Analysis:
-
Input Function: Serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand in the plasma, which serves as the input function for kinetic modeling.
-
Metabolite Correction: Plasma samples are analyzed to distinguish the parent radiotracer from its radioactive metabolites.
4. Data Analysis and Quantification of Receptor Occupancy:
-
Image Processing: PET images are reconstructed and co-registered with anatomical MRI scans for accurate delineation of brain regions of interest (ROIs).
-
Kinetic Modeling: Time-activity curves are generated for each ROI. The total distribution volume (VT), a measure proportional to the density of available receptors, is calculated using compartmental models.
-
Receptor Occupancy (RO) Calculation: RO is determined by the percentage reduction in VT after drug administration compared to the baseline scan: RO (%) = [(VT_baseline - VT_drug) / VT_baseline] x 100
Visualizing Key Processes
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the CB1R signaling pathway, the proposed PET imaging workflow, and the concept of target engagement.
CB1R Inverse Agonist Signaling Pathway.
Experimental Workflow for PET Validation.
Target Engagement Visualization.
References
- 1. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 7. zevaquenabant (INV-101) / Novo Nordisk [delta.larvol.com]
- 8. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Cannabinoid 1 receptor occupancy and neurovascular responses induced by agonist, antagonist/inverse-agonist, and potential modulator in non-human primate brains: PET/fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of cannabinoid CB1 receptors in healthy human brain using positron emission tomography and an inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positron Emission Tomography Imaging Using an Inverse Agonist Radioligand to Assess Cannabinoid CB1 Receptors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging and Quantitation of Cannabinoid CB1 Receptors in Human and Monkey Brains Using 18F-Labeled Inverse Agonist Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the inverse agonist versus neutral antagonist properties of CB1R ligands
The Cannabinoid Receptor 1 (CB1R), a key component of the endocannabinoid system, exhibits significant constitutive activity, meaning it can signal in the absence of a bound agonist.[1][2][3] This property allows for two distinct classes of receptor blockers: inverse agonists and neutral antagonists. While both can prevent agonist-induced signaling, they differ fundamentally in their effect on the receptor's basal activity. This guide provides a detailed comparison of these ligands, supported by experimental data, to aid researchers in their selection and assessment.
Distinguishing Properties: Inverse Agonist vs. Neutral Antagonist
A neutral antagonist binds to the receptor and blocks an agonist from binding, but has no intrinsic activity of its own; it does not alter the receptor's basal signaling level.[4][5] In contrast, an inverse agonist not only blocks agonist activity but also reduces the receptor's constitutive, basal signaling, effectively pushing it into an inactive state.[3][4][5]
The clinical development of CB1R inverse agonists like Rimonabant and Taranabant for obesity was halted due to adverse psychiatric side effects, including depression and anxiety.[6][7][8] This has been hypothesized to result from the suppression of the CB1R's basal tone. Consequently, neutral antagonists, such as AM4113, have emerged as a promising alternative, potentially retaining therapeutic benefits like appetite suppression without the adverse effects associated with inverse agonism.[4][6][7]
Comparative Summary
| Feature | Inverse Agonist | Neutral Antagonist |
| Mechanism of Action | Binds to CB1R, blocks agonist binding, AND reduces constitutive receptor activity.[3][4] | Binds to CB1R and blocks agonist binding without affecting constitutive receptor activity.[4][5] |
| Effect on Basal G-protein Activity | Decreases basal activity (e.g., reduces basal GTPγS binding).[9][10] | No effect on basal activity.[4][11] |
| Effect on Basal cAMP Levels | Increases cAMP levels (by inhibiting the constitutive Gαi/o-mediated suppression of adenylyl cyclase).[12] | No effect on basal cAMP levels.[4][12] |
| In Vivo Effects (Appetite) | Suppresses food intake and reduces body weight.[13] | Suppresses food intake and reduces body weight.[11][14] |
| In Vivo Side Effects (Nausea, Mood) | Associated with nausea, anxiety, and depressive-like effects.[6][9][15] | Appears to have a lower propensity for nausea and mood-related side effects.[6][7][11] |
| Example Ligands | Rimonabant (SR141716A), Taranabant, AM251.[6][13][16] | AM4113, PIMSR, Tetrahydrocannabivarin (THCV) at low doses.[4] |
Quantitative Data Comparison
The following tables summarize key in vitro and in vivo data for prototypical CB1R inverse agonists and the neutral antagonist AM4113.
Table 1: In Vitro Functional Activity
| Ligand | Type | Assay | Target/Cell Line | Result |
| Rimonabant (SR141716A) | Inverse Agonist | cAMP Accumulation | CB1R-transfected cells | Enhances forskolin-stimulated cAMP accumulation.[12] |
| AM4113 | Neutral Antagonist | cAMP Accumulation | CB1R-transfected HEK-293 cells | No effect on forskolin-stimulated cAMP accumulation at concentrations up to 10 µM.[4][12] |
| Rimonabant (SR141716A) | [³⁵S]GTPγS Binding | Brain membranes | Inhibits basal GTPγS binding.[9] | |
| AM4113 | Neutral Antagonist | [³⁵S]GTPγS Binding | Brain membranes | No effect on basal GTPγS binding.[10] |
| AM4113 | Competitive Binding | CB1R-transfected HEK-293 cells | Ki value of 0.80 ± 0.44 nM.[4] |
Table 2: In Vivo Behavioral and Physiological Effects
| Ligand | Type | Animal Model | Dose | Primary Finding |
| Rimonabant (SR141716A) | Inverse Agonist | Rat | 3 and 10 mg/kg | Dose-dependently increased the brain-stimulation reward (BSR) threshold, suggesting an aversive/depressive effect.[6][7] |
| AM4113 | Neutral Antagonist | Rat | 3 and 10 mg/kg | Had no effect on the BSR threshold.[6][7] |
| Rimonabant (SR141716A) | Inverse Agonist | Rat | - | Induces conditioned gaping, a sign of nausea.[9] |
| AM4113 | Neutral Antagonist | Rat | 2.0 - 4.0 mg/kg | Suppressed feeding but did not induce conditioned gaping.[9][11] |
| Taranabant | Inverse Agonist | Diet-induced obese rats | 0.3 mg/kg (chronic) | Minimum effective dose for significant weight loss.[17] |
| AM4113 | Neutral Antagonist | Rat | 2 and 10 mg/kg (i.p.) | Had a transient inhibitory effect on food intake and suppressed body weight gain.[14] |
Mandatory Visualizations
// Pathways CB1R -> Gai [label="Basal Activity", style=dashed, color="#5F6368"]; Gai -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [label="Produces", color="#34A853"];
// Ligand Actions Agonist -> CB1R [label="Activates ++", color="#34A853"]; InvAgonist -> CB1R [label="Inactivates --", color="#EA4335"]; NeutAntagonist -> CB1R [label="Blocks Agonist", color="#4285F4"];
} dot
Caption: CB1R Signaling and Ligand Modulation.
Caption: Workflow for CB1R Ligand Characterization.
Caption: Logical Relationship of CB1R Ligands.
Experimental Protocols
Detailed methodologies are crucial for accurately classifying CB1R ligands. Below are protocols for key differentiating assays.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the CB1R. Inverse agonists are identified by their ability to decrease the basal level of [³⁵S]GTPγS binding, which reflects the receptor's constitutive activity.[18][19]
-
Objective: To quantify G-protein activation in response to ligand binding.
-
Principle: Inactive G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. A non-hydrolyzable radiolabeled analog, [³⁵S]GTPγS, is used to trap G-proteins in their active state. The amount of radioactivity incorporated into cell membranes is proportional to G-protein activation.
-
General Methodology:
-
Membrane Preparation: Prepare cell membranes from tissue (e.g., mouse brain) or cells recombinantly expressing human CB1R.[10]
-
Incubation: Incubate a fixed amount of membrane protein (e.g., 6 µg) at 30°C for 60 minutes in an assay buffer containing MgCl₂, EGTA, NaCl, GDP, and 0.1 nM [³⁵S]GTPγS.[18]
-
Ligand Addition: Add varying concentrations of the test compound. To test for inverse agonism, the compound is added in the absence of any agonist.[10][18] To confirm neutral antagonism, the compound is tested for its ability to block the binding stimulated by a known CB1R agonist (e.g., CP55,940).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).[18]
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting. Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
-
Expected Results:
-
Inverse Agonist: Dose-dependent decrease in basal [³⁵S]GTPγS binding.
-
Neutral Antagonist: No change in basal [³⁵S]GTPγS binding but will block agonist-stimulated binding.
-
Agonist: Dose-dependent increase in [³⁵S]GTPγS binding above basal levels.
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[19]
-
Objective: To determine a ligand's effect on the downstream second messenger cAMP.
-
Principle: CB1R primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase.[20][21] Due to constitutive CB1R activity, basal cAMP levels are suppressed. An inverse agonist will relieve this suppression, causing cAMP levels to rise. To enhance the signal, adenylyl cyclase is typically stimulated with forskolin.
-
General Methodology:
-
Cell Culture: Use cells expressing CB1R (e.g., HEK-293 or CHO cells).[22]
-
Pre-incubation: Pre-incubate cells with the test compound at various concentrations.
-
Stimulation: Stimulate the cells with forskolin (e.g., 1-10 µM) to activate adenylyl cyclase and generate a measurable pool of cAMP.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[23]
-
-
Expected Results:
β-Arrestin Recruitment Assay
This assay determines if a ligand promotes the interaction between CB1R and β-arrestin, a key protein in receptor desensitization and G-protein-independent signaling.[24][25]
-
Objective: To measure ligand-induced recruitment of β-arrestin to the CB1R.
-
Principle: A common method is an enzyme fragment complementation assay (e.g., PathHunter®).[20][24][26] The CB1R is tagged with a small fragment of β-galactosidase (the enzyme acceptor, EA), and β-arrestin is fused to the larger, complementing fragment (ProLink™, PK). Ligand-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that converts a substrate to a chemiluminescent signal.[20][25]
-
General Methodology:
-
Cell Line: Use a commercially available cell line co-expressing the CB1R-PK and β-arrestin-EA fusion proteins.[20]
-
Plating: Plate the cells in a 384-well plate and incubate.
-
Ligand Addition: Add test compounds at various concentrations and incubate (e.g., 90 minutes at 37°C).
-
Detection: Add the detection reagent containing the chemiluminescent substrate and incubate at room temperature (e.g., 60 minutes).[20]
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
-
Expected Results: This assay can characterize the full spectrum of ligand activity. Antagonists and inverse agonists are typically tested for their ability to inhibit agonist-induced β-arrestin recruitment. Some inverse agonists may also reduce basal β-arrestin interaction if the receptor shows constitutive recruitment.
References
- 1. Constitutive Activity at the Cannabinoid CB1 Receptor and Behavioral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutive Activity at the Cannabinoid CB1 Receptor Is Required for Behavioral Response to Noxious Chemical Stimulation of TRPV1: Antinociceptive Actions of CB1 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse agonism and neutral antagonism at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid CB1 receptor neutral antagonist AM4113 inhibits heroin self-administration without depressive side effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Novel Cannabinoid CB1 Receptor Neutral Antagonist AM4113 Suppresses Food Intake and Food-Reinforced Behavior but Does not Induce Signs of Nausea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The neutral cannabinoid CB₁ receptor antagonist AM4113 regulates body weight through changes in energy intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential effects of CB1 neutral antagonists and inverse agonists on gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 18. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of inverse agonism of the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 21. mdpi.com [mdpi.com]
- 22. Differentiation between low- and high-efficacy CB1 receptor agonists using a drug discrimination protocol for rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
(Rac)-Zevaquenabant: A Comparative Guide to Off-Target Receptor Screening
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Zevaquenabant, the racemic form of Zevaquenabant ((S)-MRI-1867), is an investigational peripherally restricted, dual inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2][3][4] Its development offers a promising therapeutic strategy for fibrotic disorders and metabolic diseases by targeting peripheral pathways while minimizing central nervous system side effects associated with first-generation CB1R antagonists.[5][6][7][8][9] A critical aspect of preclinical assessment for any drug candidate is the evaluation of its off-target activity to predict potential adverse effects and understand its broader pharmacological profile. This guide provides a comparative analysis of the off-target screening of this compound against a panel of other receptors, supported by experimental data and detailed methodologies.
Off-Target Binding Profile of Zevaquenabant ((S)-MRI-1867)
To assess the selectivity of Zevaquenabant, its active enantiomer, (S)-MRI-1867, was screened against a panel of receptors and transporters. The following table summarizes the displacement of control specific binding by MRI-1867, providing a quantitative measure of its interaction with these off-target proteins. The data is sourced from a study by Cinar et al. (2016) and indicates a favorable selectivity profile with minimal interaction with the tested off-targets at the tested concentration.[10]
| Receptor/Transporter | Ligand/Substrate | % Displacement of Control Specific Binding |
| Receptors | ||
| Adenosine A2A | ZM 241385 | < 50 |
| Adrenergic α1A | Prazosin | < 50 |
| Adrenergic α2A | Rauwolscine | < 50 |
| Adrenergic β1 | CGP 20712A | < 50 |
| Adrenergic β2 | ICI 118551 | < 50 |
| Dopamine D1 | SCH 23390 | < 50 |
| Dopamine D2S | Spiperone | < 50 |
| GABA A (Central) | Muscimol | < 50 |
| Histamine H1 | Pyrilamine | < 50 |
| Muscarinic M1 | Pirenzepine | < 50 |
| Muscarinic M2 | AF-DX 384 | < 50 |
| Muscarinic M3 | 4-DAMP | < 50 |
| Opioid κ (KOP) | U 69593 | < 50 |
| Opioid μ (MOP) | DAMGO | < 50 |
| Opioid δ (DOP) | DPDPE | < 50 |
| Serotonin 5-HT1A | 8-OH-DPAT | < 50 |
| Serotonin 5-HT2A | Ketanserin | < 50 |
| Transporters | ||
| Norepinephrine Transporter | Nisoxetine | < 50 |
| Dopamine Transporter | GBR 12909 | < 50 |
| Serotonin Transporter | Imipramine | < 50 |
Data from Cinar, R., et al. (2016). Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis. JCI Insight, 1(11), e87336.[10]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in off-target screening.
Radioligand Binding Assay for Off-Target Profiling
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[11] They are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.[12][13]
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.
Materials:
-
Cell membranes or recombinant cells expressing the receptor of interest.
-
A specific radioligand for each receptor (e.g., [3H]-Prazosin for α1A adrenergic receptor).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand for the receptor).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes and the test compound to the desired concentrations in the assay buffer.
-
Incubation: In a 96-well plate, add the assay buffer, the radioligand, and either the test compound at various concentrations or the non-specific binding inhibitor.
-
Reaction Initiation: Add the membrane preparation to each well to start the binding reaction.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay for Functional Off-Target Activity
β-arrestin recruitment assays are functional cell-based assays that measure the interaction of β-arrestin with a G-protein coupled receptor (GPCR) upon its activation by a ligand.[14][15] This provides information on the agonist or antagonist activity of a compound at a specific GPCR.[16][17][18]
Objective: To assess the functional activity (agonist or antagonist) of this compound at a panel of off-target GPCRs.
Materials:
-
A cell line engineered to co-express the GPCR of interest and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cell lines).
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
A known agonist for each GPCR.
-
Assay buffer or serum-free medium.
-
Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).
-
A luminometer.
Procedure:
-
Cell Culture and Seeding: Culture the cells according to the supplier's protocol. Seed the cells into 384-well white, clear-bottom assay plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and the known agonist in the assay buffer.
-
Agonist Mode: To test for agonist activity, add the diluted test compound to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Antagonist Mode: To test for antagonist activity, first add the diluted test compound to the cells and incubate for a short period (e.g., 15 minutes). Then, add the known agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a further period (e.g., 90 minutes) at 37°C.
-
Signal Detection: After incubation, add the detection reagents according to the manufacturer's instructions and incubate at room temperature to allow the signal to develop.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: For agonist mode, plot the luminescence signal against the compound concentration to determine the EC50 value. For antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the primary signaling pathways of Zevaquenabant's targets and a typical workflow for off-target screening.
References
- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide signaling | Abcam [abcam.com]
- 5. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice [frontiersin.org]
- 9. Peripherally restricted CB1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 16. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 18. A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs | bioRxiv [biorxiv.org]
A Head-to-Head Comparison of (Rac)-Zevaquenabant and AM6545 in Preclinical Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic development for metabolic disorders, peripherally acting cannabinoid receptor 1 (CB1R) antagonists have emerged as a promising strategy to mitigate the adverse central nervous system effects associated with first-generation compounds. This guide provides a detailed, data-driven comparison of two such investigational drugs: (Rac)-Zevaquenabant (also known as MRI-1867) and AM6545. Both molecules are designed to selectively target peripheral CB1 receptors, offering potential therapeutic benefits for obesity, dyslipidemia, and insulin resistance. This document summarizes their performance in preclinical metabolic models, presents detailed experimental protocols, and visualizes key biological pathways and workflows.
This compound is a peripherally selective inverse agonist of the CB1R and also an inhibitor of inducible nitric oxide synthase (iNOS)[1]. It has been investigated in models of obesity and dyslipidemia[1]. AM6545 is a peripherally restricted, neutral antagonist of the CB1R, which has been shown to reduce food intake and body weight in rodent models[2][3].
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies involving this compound and AM6545 in models of metabolic syndrome. It is important to note that these data are compiled from separate studies, and direct head-to-head clinical trials have not been published.
Table 1: Effects on Body Weight and Adiposity
| Parameter | This compound (MRI-1867) | AM6545 | Animal Model | Study Details |
| Body Weight Reduction | Significant reduction in DIO mice after 28 days.[4] | 19% reduction in DIO mice after 4 weeks (p < 0.001).[5] Dose-dependent reduction in MSG-induced obese mice over 3 weeks.[4][6] | Diet-Induced Obese (DIO) Mice, Monosodium Glutamate (MSG)-Induced Obese Mice | Zevaquenabant: 3 mg/kg/day, oral administration.[4] AM6545: 10 mg/kg/day, intraperitoneal (i.p.) injection.[4][5] |
| Fat Mass Reduction | Not explicitly quantified in the provided results. | 23% reduction in fat mass in DIO mice after 4 weeks (p < 0.01).[5] Significant decrease in intraperitoneal fat mass in MSG mice.[4][6] | DIO Mice, MSG-Induced Obese Mice | AM6545: 10 mg/kg/day, i.p. injection.[4][5] |
| Food Intake | Significant reduction in DIO mice.[4] | No significant effect on food intake in DIO mice.[7] Dose-dependent reduction in food intake in rats.[2] | DIO Mice, Sprague Dawley Rats | Zevaquenabant: 3 mg/kg/day, oral administration.[4] AM6545: 10 mg/kg/day, i.p. injection.[2][7] |
Table 2: Effects on Glucose Metabolism and Insulin Sensitivity
| Parameter | This compound (MRI-1867) | AM6545 | Animal Model | Study Details |
| Glucose Tolerance | Ameliorated glucose tolerance in DIO mice.[8] | Improved glucose tolerance in DIO mice and MSG-induced obese mice.[4][6][7] | DIO Mice, MSG-Induced Obese Mice | Zevaquenabant: Not specified in the provided results. AM6545: 10 mg/kg/day, i.p. injection.[4][6][7] |
| Insulin Sensitivity/Resistance | Improved insulin sensitivity in DIO mice.[8] | Alleviated insulin resistance in MSG-induced obese mice.[4][6] Significantly inhibited insulin resistance in a rat model of metabolic syndrome.[9][10] | DIO Mice, MSG-Induced Obese Mice, High-Fructose High-Salt Fed Rats | Zevaquenabant: Not specified. AM6545: 10 mg/kg/day, i.p. injection.[4][6][9][10] |
| Fasting Insulin Levels | Not explicitly quantified in the provided results. | Significantly lowered fasting insulin levels in MSG-induced obese mice (p < 0.05).[4] | MSG-Induced Obese Mice | AM6545: 3 and 10 mg/kg/day, i.p. injection.[4] |
Table 3: Effects on Lipid Profile and Hepatic Steatosis
| Parameter | This compound (MRI-1867) | AM6545 | Animal Model | Study Details |
| Serum Triglycerides | Not explicitly quantified in the provided results. | Lowered by 17.3% (3 mg/kg) and 27.4% (10 mg/kg) in MSG-induced obese mice.[4] Significant reduction in a rat model of metabolic syndrome.[11] | MSG-Induced Obese Mice, High-Fructose High-Salt Fed Rats | AM6545: 3 and 10 mg/kg/day, i.p. injection.[4][11] |
| Serum Cholesterol | Not explicitly quantified in the provided results. | Notably reduced at 10 mg/kg in MSG-induced obese mice.[4] Significant reduction in a rat model of metabolic syndrome.[9][11] | MSG-Induced Obese Mice, High-Fructose High-Salt Fed Rats | AM6545: 10 mg/kg/day, i.p. injection.[4][9][11] |
| Hepatic Steatosis | Not explicitly quantified in the provided results. | Reversed fatty liver in DIO mice.[7] | DIO Mice | AM6545: 10 mg/kg/day, i.p. injection.[7] |
Signaling Pathways and Mechanism of Action
Both this compound and AM6545 exert their effects primarily through the antagonism of the Cannabinoid Receptor 1 (CB1R). The overactivation of the endocannabinoid system, particularly through CB1R, is implicated in the pathophysiology of metabolic syndrome by promoting energy storage and altering glucose and lipid metabolism[7]. By blocking these receptors in peripheral tissues such as the liver, adipose tissue, and muscle, these antagonists aim to reverse these pathological effects.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Peripheral CB1 Receptor Neutral Antagonist, AM6545, Ameliorates Hypometabolic Obesity and Improves Adipokine Secretion in Monosodium Glutamate Induced Obese Mice [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Peripheral CB1 Receptor Neutral Antagonist, AM6545, Ameliorates Hypometabolic Obesity and Improves Adipokine Secretion in Monosodium Glutamate Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the endocannabinoid system in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. Effects of the CB1 Receptor Antagonists AM6545 and AM4113 on Insulin Resistance in a High-Fructose High-Salt Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the CB1 Receptor Antagonists AM6545 and AM4113 on Insulin Resistance in a High-Fructose High-Salt Rat Model of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Vivo Validation of iNOS Inhibition: A Comparative Analysis of (Rac)-Zevaquenabant and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of (Rac)-Zevaquenabant as an inhibitor of inducible nitric oxide synthase (iNOS). This compound is a racemic mixture, with the S-enantiomer, also known as Zevaquenabant or MRI-1867, being the pharmacologically active component for both cannabinoid receptor 1 (CB1R) and iNOS inhibition. This document presents available experimental data comparing its performance with other established iNOS inhibitors, details relevant experimental protocols, and visualizes key concepts through diagrams.
Executive Summary
This compound, through its active S-enantiomer, has demonstrated potent in vivo inhibition of iNOS activity, contributing to its therapeutic effects in preclinical models of fibrosis and metabolic diseases. While direct head-to-head comparative studies quantifying the percentage of iNOS inhibition against a broad panel of inhibitors in a single standardized in vivo model are limited, existing data allows for a meaningful comparison of its efficacy relative to other well-characterized iNOS inhibitors such as 1400W and aminoguanidine. The dual-target nature of Zevaquenabant, inhibiting both iNOS and CB1R, offers a unique therapeutic profile that surpasses the efficacy of single-target iNOS inhibitors in certain disease models.
Data Presentation: Comparative In Vivo Efficacy of iNOS Inhibitors
The following tables summarize the available quantitative data on the in vivo inhibition of iNOS by (S)-MRI-1867 (the active enantiomer of this compound) and other selective iNOS inhibitors. It is important to note that the data are derived from different experimental models, which should be considered when making direct comparisons.
Table 1: In Vivo iNOS Inhibition by (S)-MRI-1867 (Zevaquenabant)
| Compound | Animal Model | Tissue/Sample | Dosage | Method of iNOS Activity Measurement | Observed Effect on iNOS Activity | Reference |
| (S)-MRI-1867 | Mouse model of bile duct ligation-induced liver fibrosis | Liver homogenate | 3 mg/kg/day (oral) | iNOS enzyme activity assay | Completely prevented the increase in hepatic iNOS activity. |
Table 2: In Vivo iNOS Inhibition by Alternative Inhibitors
| Compound | Animal Model | Tissue/Sample | Dosage | Method of iNOS Activity Measurement | % Inhibition of iNOS Activity | Reference |
| 1400W | Rat model of spinal cord injury | Spinal cord tissue | 10 mg/kg (i.v.) | Calcium-independent NOS activity assay | 56.7% | |
| Aminoguanidine | Rat model of spinal cord injury | Spinal cord tissue | 100 mg/kg (i.p.) | Calcium-independent NOS activity assay | 67.9% | |
| 1400W | Rat model of streptozotocin-induced diabetes | Heart tissue | 3 mg/kg followed by 3 mg/kg/h (i.v.) | iNOS activity assay | Inhibited the threefold increase in iNOS activity. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are essential for the replication and validation of the presented findings.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice for iNOS Induction
This model is widely used to induce a systemic inflammatory response characterized by the robust expression of iNOS.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O55:B5)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice (8-12 weeks old)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Prepare a fresh solution of LPS in sterile saline at the desired concentration (e.g., 1-10 mg/kg body weight). The optimal dose can vary and should be determined empirically.
-
Administer the LPS solution or an equivalent volume of sterile saline (for the control group) to the mice via intraperitoneal injection.
-
Monitor the animals for signs of endotoxemia.
-
At a predetermined time point post-LPS administration (typically between 6 and 24 hours, when iNOS expression is maximal), euthanize the mice and collect blood and/or tissues for analysis of iNOS activity or downstream markers.
Measurement of Plasma Nitrite/Nitrate (Griess Assay)
This assay is a common indirect method to quantify NO production by measuring its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Materials:
-
Griess Reagent System (e.g., containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrate reductase
-
NADPH
-
Sodium nitrite and sodium nitrate standards
-
Deproteinizing agent (e.g., zinc sulfate)
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
Collect blood from mice via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Deproteinize the plasma samples to prevent interference.
-
-
Nitrate to Nitrite Conversion:
-
For the measurement of total nitrite and nitrate, incubate the deproteinized plasma with nitrate reductase and NADPH to convert nitrate to nitrite.
-
-
Griess Reaction:
-
Add the Griess reagent to the samples (both those with and without nitrate reduction) and the nitrite standards in a 96-well plate.
-
Incubate at room temperature for 5-10 minutes, protected from light, to allow for the colorimetric reaction to occur.
-
-
Measurement:
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve generated from the sodium nitrite standards. Total NOx (nitrite + nitrate) is determined from the samples treated with nitrate reductase.
-
L-Citrulline Assay for iNOS Activity in Tissue Homogenates
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Tissue of interest (e.g., liver, spinal cord)
-
Homogenization buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors)
-
Radiolabeled L-arginine (e.g., [³H]L-arginine)
-
NADPH, FAD, FMN, and tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl₂ (for measuring total NOS activity)
-
EGTA (to chelate calcium and measure calcium-independent iNOS activity)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest quickly and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a glass homogenizer or other suitable method.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to obtain the supernatant containing the cytosolic iNOS.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the tissue supernatant with a reaction mixture containing radiolabeled L-arginine, NADPH, FAD, FMN, and BH4.
-
To measure iNOS activity specifically, include EGTA in the reaction mixture to inhibit the calcium-dependent constitutive NOS isoforms (nNOS and eNOS). For total NOS activity, include calmodulin and CaCl₂.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Separation of L-Citrulline:
-
Stop the reaction by adding a stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will pass through.
-
-
Quantification:
-
Collect the eluate containing the radiolabeled L-citrulline.
-
Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
-
Calculation:
-
Calculate the iNOS activity based on the amount of radiolabeled L-citrulline produced per unit of protein per unit of time.
-
Mandatory Visualizations
Signaling Pathway of iNOS Induction and NO Production
Caption: iNOS induction and NO production signaling pathway.
Experimental Workflow for In Vivo Validation of iNOS Inhibitors
Caption: In vivo validation experimental workflow.
Logical Comparison of iNOS Inhibitors
Caption: Comparison of iNOS inhibitor characteristics.
Conclusion
This compound, primarily through its S-enantiomer (S-MRI-1867), is a potent dual inhibitor of iNOS and CB1R with demonstrated in vivo efficacy. While direct quantitative comparisons of its iNOS inhibitory activity against a wide range of other inhibitors in a single, standardized model are not extensively available, the existing evidence from preclinical studies, particularly in models of fibrosis, suggests a robust and therapeutically relevant inhibition of iNOS. In a mouse model of liver fibrosis, (S)-MRI-1867 was shown to completely prevent the induction of hepatic iNOS activity and surpassed the anti-fibrotic efficacy of the selective iNOS inhibitor 1400W. This suggests that for complex, multifactorial diseases where both iNOS and CB1R pathways are implicated, a dual-inhibition strategy may offer superior therapeutic benefits compared to selective iNOS inhibition alone.
The choice of an iNOS inhibitor for a specific research or therapeutic application will depend on the desired pharmacological profile. For targeted investigation of the role of iNOS, highly selective inhibitors like 1400W remain invaluable tools. However, for certain pathological conditions, the multi-targeted approach of this compound presents a promising and potentially more effective therapeutic strategy. Further head-to-head in vivo studies are warranted to more definitively delineate the comparative potency of this compound in inhibiting iNOS activity relative to other selective inhibitors across various disease models.
Cross-Reactivity Profile of (Rac)-Zevaquenabant with Cannabinoid Receptors: A Comparative Guide
(Rac)-Zevaquenabant (also known as MRI-1867) is a novel investigational drug identified as a dual antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2][3][4] Primarily developed for its therapeutic potential in fibrotic diseases, its interaction with other cannabinoid receptors is a critical aspect of its pharmacological profile. This guide provides a comparative analysis of the cross-reactivity of this compound with cannabinoid receptors, supported by available experimental data.
Quantitative Comparison of Receptor Interaction
The selectivity of a compound for its primary target over other related receptors is crucial for minimizing off-target effects. The following table summarizes the available quantitative data for the interaction of this compound with CB1 and CB2 receptors.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | CB1 | Kᵢ (Binding Affinity) | 5.7[2][5][6] |
| This compound | CB2 | IC₅₀ (Functional Antagonism) | 105 |
Experimental Methodologies
The determination of a compound's affinity and functional activity at a receptor involves specific in vitro assays. Below are detailed protocols for the key experiments relevant to the data presented.
Radioligand Binding Assay for CB1 Receptor Affinity (Kᵢ)
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells stably expressing human CB1R).
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Incubation: Receptor membranes are incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Accumulation Functional Assay for CB2 Receptor Activity (IC₅₀)
This functional assay measures the ability of a compound to inhibit or stimulate the production of cyclic adenosine monophosphate (cAMP), a second messenger, in response to receptor activation.
Experimental Protocol:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest (e.g., HEK293 cells stably expressing human CB2R) are cultured in appropriate media.
-
Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are pre-incubated with varying concentrations of the test compound (this compound) before being stimulated with a known CB2R agonist (e.g., CP-55,940) in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of the antagonist that produces 50% inhibition of the agonist-induced response (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zevaquenabant - Immunomart [immunomart.com]
- 4. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
A Comparative Analysis of Gene Expression Changes Induced by (Rac)-Zevaquenabant and Other CB1R Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by different classes of Cannabinoid Receptor 1 (CB1R) modulators. Due to the limited publicly available transcriptomic data for (Rac)-Zevaquenabant, this document synthesizes findings from studies on representative CB1R agonists, inverse agonists, and neutral antagonists to provide a contextual framework for understanding the potential genomic effects of this compound.
Introduction to CB1R Modulation
The Cannabinoid Receptor 1 (CB1R) is a G protein-coupled receptor predominantly expressed in the central nervous system, but also present in various peripheral tissues. It is a key component of the endocannabinoid system and plays a crucial role in regulating a multitude of physiological processes, including appetite, pain sensation, mood, and memory. The activity of CB1R can be modulated by different types of ligands:
-
Agonists: These molecules, such as the endocannabinoid 2-arachidonoylglycerol (2-AG) and the synthetic compound CP-55,940, activate the receptor, initiating downstream signaling cascades.
-
Inverse Agonists: These ligands, like the well-studied Rimonabant, bind to the receptor and inactivate its constitutive (basal) activity, leading to effects opposite to those of agonists. This compound is also classified as a CB1R inverse agonist.
-
Neutral Antagonists: These compounds, for instance AM4113, block the receptor and prevent agonists from binding, but do not affect the receptor's constitutive activity.
The distinct mechanisms of these modulators lead to differential engagement of downstream signaling pathways and, consequently, varied profiles of gene expression. Understanding these differences is critical for the development of targeted therapeutics with improved efficacy and reduced side effects. This compound is a peripherally selective CB1R inverse agonist that also exhibits inhibitory activity towards inducible nitric oxide synthase (iNOS), suggesting a unique polypharmacological profile with potential applications in fibrotic diseases[1][2]. While direct transcriptomic data for this compound is not publicly available, its effects on gene expression can be inferred from studies on other CB1R inverse agonists and its known therapeutic targets.
Comparative Gene Expression Data
The following tables summarize the observed changes in gene expression from various studies on different CB1R modulators. It is important to note that these data are compiled from separate experiments that may have used different model systems, treatment conditions, and analytical methods. Therefore, direct quantitative comparisons should be made with caution.
Table 1: Gene Expression Changes Induced by CB1R Inverse Agonists (e.g., Rimonabant)
| Gene/Gene Set | Direction of Change | Experimental System | Key Findings |
| Lipogenic Genes | |||
| SREBF1 (SREBP-1c) | Downregulated | HepG2 cells, Rat hepatocytes | Rimonabant inhibits the induction of SREBP-1c, a master regulator of lipogenesis[3][4]. |
| FASN (Fatty Acid Synthase) | Downregulated | Rat hepatocytes | As a downstream target of SREBP-1c, FASN expression is reduced, leading to decreased fatty acid synthesis[3]. |
| ACACA (Acetyl-CoA Carboxylase) | Downregulated | Rat hepatocytes | Another key lipogenic enzyme whose expression is decreased following Rimonabant treatment[3]. |
| Fatty Acid Oxidation Genes | |||
| CPT1A (Carnitine Palmitoyltransferase 1A) | Upregulated | Rats with high-fat diet-induced hepatic steatosis | Rimonabant treatment increases the expression of genes involved in the transport of fatty acids into mitochondria for β-oxidation[5]. |
| Other | |||
| CNR1 (CB1 Receptor) | Downregulated | Hepatic stellate cells | Rimonabant has been shown to downregulate the mRNA expression of its own target, the CB1 receptor[6]. |
| Slc2a4 (GLUT4) | Upregulated | 3T3-L1 adipocytes | Blockade of CB1R increases the expression of the glucose transporter GLUT4, potentially improving insulin sensitivity[4]. |
Table 2: Gene Expression Changes Induced by CB1R Agonists (e.g., CP-55,940)
| Gene/Gene Set | Direction of Change | Experimental System | Key Findings |
| CNR1 (CB1 Receptor) | Downregulated | Rat brain (caudate-putamen) | Chronic treatment with CP-55,940 leads to a reduction in CB1R mRNA levels, which may be a mechanism of tolerance[7]. |
| CRF (Corticotropin-Releasing Factor) | Upregulated | Rat hypothalamus (paraventricular nucleus) | Chronic CP-55,940 administration increases CRF mRNA, suggesting an interaction with the stress axis. |
| POMC (Pro-opiomelanocortin) | Upregulated | Rat hypothalamus (arcuate nucleus) and anterior pituitary | Increased POMC expression is observed, which is a precursor for several peptide hormones including ACTH and β-endorphin. |
| SREBF1 (SREBP-1c) | Upregulated | Zebrafish liver | Overexpression of CB1R stimulates the expression of SREBP-1c and its target lipogenic enzymes[3][8]. |
Table 3: Gene Expression Changes Induced by CB1R Neutral Antagonists (e.g., AM4113)
| Gene/Gene Set | Direction of Change | Experimental System | Key Findings |
| Npy (Neuropeptide Y) | Upregulated | Mouse amygdala | The neutral antagonist AM4113 was found to increase Npy expression via epigenetic mechanisms, which was associated with reduced alcohol intake. |
| Creb1 (CREB) | Upregulated | Mouse amygdala | Increased expression of the transcription factor CREB was observed following treatment with AM4113. |
| Cbp (CREB-binding protein) | Upregulated | Mouse amygdala | The transcriptional co-activator CBP showed increased expression in response to AM4113. |
Signaling Pathways and Gene Regulation
The modulation of CB1R activity by different ligands initiates distinct intracellular signaling cascades that converge on the regulation of gene transcription. The following diagrams illustrate the key pathways involved.
Canonical CB1R Signaling Pathways
CB1R primarily couples to the inhibitory G protein, Gαi/o. Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced activity of Protein Kinase A (PKA). This in turn can decrease the phosphorylation and activity of the transcription factor CREB (cAMP response element-binding protein). Additionally, CB1R activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK pathway, which can lead to the phosphorylation and activation of various transcription factors.
Figure 1: Overview of CB1R signaling pathways leading to changes in gene expression.
Differential Modulation of Signaling by CB1R Ligands
The different classes of CB1R modulators affect these pathways in distinct ways:
-
Agonists actively stimulate the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and activation of the MAPK cascade.
-
Inverse Agonists not only block agonist-induced signaling but also reduce the basal, constitutive activity of the receptor. This can lead to an increase in adenylyl cyclase activity and cAMP levels compared to the basal state, thereby influencing PKA and CREB activity in the opposite direction to agonists.
-
Neutral Antagonists prevent agonists from binding and activating the receptor but have no effect on the constitutive activity of the receptor. Their effect on gene expression is primarily through blocking the actions of endogenous cannabinoids.
Figure 2: Differential effects of CB1R modulators on downstream signaling pathways.
Experimental Protocols
The following is a representative protocol for a comparative transcriptomic analysis of CB1R modulators using RNA sequencing (RNA-seq).
Objective: To compare the gene expression profiles of a human cell line (e.g., HEK293 cells stably expressing CB1R, or a neuronal cell line like SH-SY5Y) treated with a CB1R agonist, inverse agonist, and neutral antagonist.
Materials:
-
Cell line expressing human CB1R
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
CB1R modulators: CP-55,940 (agonist), Rimonabant (inverse agonist), AM4113 (neutral antagonist), and this compound
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quantification and quality control reagents/instrument (e.g., Qubit, Bioanalyzer)
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Cell Culture and Plating:
-
Culture the CB1R-expressing cells under standard conditions (37°C, 5% CO2).
-
Plate cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare stock solutions of each CB1R modulator and the vehicle control.
-
Dilute the compounds to their final working concentrations in fresh cell culture medium. A concentration range should be tested in preliminary experiments to determine the optimal concentration (e.g., based on EC50/IC50 values for signaling pathway activation).
-
Remove the old medium from the cells and replace it with the medium containing the respective treatments (agonist, inverse agonist, neutral antagonist, this compound, or vehicle).
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
-
-
RNA Extraction:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Homogenize the lysate and proceed with RNA purification according to the manufacturer's protocol.
-
Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
-
RNA Quality Control and Quantification:
-
Quantify the RNA concentration using a fluorometric method (e.g., Qubit).
-
Assess the RNA integrity by determining the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value ≥ 8 is generally recommended for RNA-seq.
-
-
RNA-seq Library Preparation:
-
Starting with a standardized amount of total RNA (e.g., 1 µg) for each sample, proceed with library preparation following the instructions of the chosen kit.
-
This typically involves:
-
mRNA purification (poly-A selection) or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair, A-tailing, and adapter ligation.
-
PCR amplification of the library.
-
-
Purify the final library and assess its quality and quantity.
-
-
Sequencing:
-
Pool the indexed libraries and sequence them on a high-throughput sequencing platform to a desired read depth (e.g., 20-30 million reads per sample for differential gene expression analysis).
-
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between the different treatment groups and the vehicle control.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify the biological processes and pathways that are most affected by each CB1R modulator.
-
Experimental Workflow
The following diagram illustrates the general workflow for a comparative transcriptomic study of CB1R modulators.
Figure 3: Experimental workflow for comparative transcriptomic analysis of CB1R modulators.
Conclusion
This guide provides a comparative overview of the gene expression changes induced by different classes of CB1R modulators, based on currently available literature. While direct transcriptomic data for this compound is lacking, its classification as a peripherally-selective inverse agonist suggests that its effects on gene expression, particularly in peripheral tissues like the liver and adipose tissue, may share similarities with those of Rimonabant. Specifically, it could be hypothesized to modulate genes involved in lipid metabolism and fibrosis. The additional iNOS inhibitory activity of this compound may result in a unique gene expression signature related to inflammatory and nitric oxide signaling pathways.
The provided experimental protocol and workflow offer a framework for conducting direct comparative studies that would be invaluable for elucidating the precise transcriptomic effects of this compound and other novel CB1R modulators, ultimately aiding in the development of more effective and safer therapeutics.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. Current best practices in single‐cell RNA‐seq analysis: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 promotes hepatic lipid accumulation and lipotoxicity through the induction of SREBP-1c expression in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Effects of the cannabinoid CB1 antagonist rimonabant on hepatic mitochondrial function in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rimonabant inhibits proliferation, collagen secretion and induces apoptosis in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic CP-55,940 alters cannabinoid receptor mRNA in the rat brain: an in situ hybridization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of (Rac)-Zevaquenabant for Laboratory Professionals
This document provides comprehensive, step-by-step guidance on the proper disposal procedures for (Rac)-Zevaquenabant, a cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS) antagonist. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
This compound, also known as (Rac)-MRI-1867, requires careful handling due to its chemical properties and potential biological effects. The primary route of disposal for this compound and its contaminated materials is through a licensed hazardous waste disposal service.
Key Safety Data Summary:
| Property | Information | Source |
| Chemical Name | This compound | |
| Synonyms | (Rac)-MRI-1867 | [1] |
| CAS Number | 1610420-28-4 | |
| Molecular Formula | C₂₅H₂₁ClF₃N₅O₂S | |
| Appearance | Solid powder | [1] |
| Primary Hazards | The specific toxicological properties have not been fully investigated. Handle as a potentially hazardous substance. | |
| Incompatibilities | Strong oxidizing agents. | |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [1] |
II. Detailed Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the collection, storage, and disposal of this compound waste in a laboratory setting.
A. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
B. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. High-density polyethylene (HDPE) containers are recommended.
-
Halogenated Waste Stream: this compound is a halogenated organic compound due to the presence of chlorine and fluorine. It must be segregated into the halogenated organic waste stream. Do not mix with non-halogenated waste.[2]
-
Solid Waste:
-
Collect unused or expired this compound powder in the designated solid halogenated waste container.
-
Any contaminated materials, such as weighing paper, pipette tips, and gloves, should also be disposed of in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated liquid halogenated waste container.
-
Rinsate from cleaning contaminated glassware (see section C) must also be collected as hazardous liquid waste.[2]
-
C. Decontamination of Labware:
-
Triple Rinsing: Non-disposable glassware that has been in contact with this compound should be decontaminated by triple rinsing.
-
Solvent Selection: Use a suitable organic solvent for rinsing (e.g., ethanol or acetone).
-
Rinsate Collection: The solvent rinsate from all three rinses must be collected and disposed of as liquid halogenated hazardous waste.[2]
-
Final Cleaning: After triple rinsing, the glassware can be washed with soap and water.
D. Storage and Final Disposal:
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with a copy of the Safety Data Sheet (SDS).
-
Transportation and Destruction: The licensed contractor will transport the waste to a facility equipped for the high-temperature incineration of halogenated organic compounds.
III. Visualized Workflows and Pathways
A. Disposal Workflow:
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
B. This compound Mechanism of Action: CB1 Receptor Antagonism
This compound acts as an antagonist at the Cannabinoid Receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling pathway that is inhibited by a CB1 receptor antagonist.
Caption: Inhibition of the CB1 receptor signaling pathway by an antagonist.
References
Personal protective equipment for handling (Rac)-Zevaquenabant
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (Rac)-Zevaquenabant, a cannabinoid receptor type 1 (CB1R)/iNOS antagonist. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes. |
| Chemical Safety Goggles | Recommended when there is a significant risk of splashing. | |
| Face Shield | To be worn in conjunction with safety goggles when handling large quantities or if there is a high risk of splashing. | |
| Hand Protection | Nitrile Gloves | Should be worn at all times when handling the compound or contaminated surfaces. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated, torn, or punctured. Avoid latex gloves due to potential for allergic reactions and poor chemical resistance. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing from potential spills. |
| Closed-toe Shoes | Required at all times within the laboratory. | |
| Respiratory Protection | Fume Hood | This compound should be handled in a properly functioning chemical fume hood to minimize inhalation exposure. |
| Respirator | If engineering controls like a fume hood are not available or are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. The need for respiratory protection should be determined by a formal risk assessment. |
Operational and Disposal Plans
Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically inside a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: When weighing the solid compound, do so within the fume hood on a tared weigh boat or paper.
-
Dissolving: If preparing a solution, add the solvent to the weighed this compound slowly and carefully to avoid splashing.
-
Transferring: Use appropriate tools, such as a spatula for solids or a pipette for liquids, to transfer the compound.
-
Spills: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and cleaning materials, must be segregated from general laboratory waste.
-
Waste Container: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the chemical name and any associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not pour this compound or its solutions down the drain.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for safely handling and disposing of this compound.
Caption: Safe handling and disposal workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
